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  • Product: 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL
  • CAS: 887405-41-6

Core Science & Biosynthesis

Foundational

Technical Guide: Mechanism of Action of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL

The following technical guide details the mechanism of action, pharmacological properties, and experimental applications of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol (also referred to as 4-Dimethylamino-L-phenylalan...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, pharmacological properties, and experimental applications of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol (also referred to as 4-Dimethylamino-L-phenylalaninol ).

Executive Summary

2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol is a functionalized amino alcohol derivative of the amino acid phenylalanine. Structurally, it consists of a propanol backbone substituted with a primary amine at the C2 position and a 4-dimethylaminophenyl group at the C3 position.

In drug development and proteomics, this molecule serves two distinct high-value roles:

  • Biological Probe (Pharmacodynamics): It acts as a competitive inhibitor of Phenylalanyl-tRNA Synthetase (PheRS) , functioning as a non-reactive transition state mimic that blocks protein translation. This makes it a critical tool for studying ribosomal stalling and the Integrated Stress Response (ISR).

  • Chiral Auxiliary (Medicinal Chemistry): It functions as a stereochemical scaffold for the synthesis of complex pharmaceutical intermediates, leveraging the steric bulk and electronic properties of the dimethylamino-phenyl group to induce high enantioselectivity.

Part 1: Biological Mechanism of Action (PheRS Inhibition)

The primary pharmacological mechanism of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol is the competitive inhibition of aminoacyl-tRNA synthetases. Due to its structural homology to Phenylalanine, it targets the Phenylalanyl-tRNA Synthetase (PheRS) enzyme.

Molecular Recognition & Binding
  • Entry: The molecule enters the cell via System L transporters (LAT1/SLC7A5) , which recognize large neutral amino acid side chains (phenyl ring).

  • Active Site Docking: Inside the cytoplasm, it binds to the active site of the PheRS

    
    -subunit. The 4-dimethylaminophenyl moiety occupies the hydrophobic pocket usually reserved for the phenylalanine side chain. The electron-donating dimethylamino group potentially enhances binding affinity through cation-
    
    
    
    or van der Waals interactions compared to the native substrate.
  • Transition State Mimicry: The C2-amino group forms hydrogen bonds with the enzyme's backbone, mimicking the positioning of the natural amino acid.

Catalytic Dead-End (The "Trap")
  • Mechanism: In a normal cycle, PheRS activates phenylalanine by reacting it with ATP to form Phenylalanyl-AMP (aminoacyl-adenylate).

  • Inhibition: The alcohol group (-CH

    
    OH) at the C1 position of the inhibitor replaces the carboxylic acid (-COOH) of phenylalanine. Lacking the carbonyl oxygen, the molecule cannot react with ATP  to form the mixed anhydride bond.
    
  • Result: The enzyme is sequestered in a non-productive complex. It cannot charge tRNA

    
     with phenylalanine.
    
Downstream Signaling: The Integrated Stress Response (ISR)

The depletion of charged tRNA


 triggers a cellular stress cascade:
  • Ribosomal Stalling: Ribosomes stall at Phenylalanine codons (UUC/UUU) due to the lack of charged tRNA.

  • GCN2 Activation: Uncharged tRNAs bind to the histidyl-tRNA synthetase-like domain of the sensor kinase GCN2 (General Control Nonderepressible 2).

  • eIF2

    
     Phosphorylation:  Activated GCN2 phosphorylates the eukaryotic initiation factor eIF2
    
    
    
    at Ser51.
  • Translation Arrest: Phosphorylated eIF2

    
     inhibits the eIF2B guanine nucleotide exchange factor, shutting down global protein synthesis while selectively upregulating stress-response genes (e.g., ATF4).
    

Part 2: Visualization of Signaling Pathway

The following diagram illustrates the cascade from cellular entry to translational arrest.

MoA_Pathway Compound 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL LAT1 LAT1 Transporter (Cell Entry) Compound->LAT1 Transport PheRS PheRS Active Site (Alpha Subunit) LAT1->PheRS Intracellular Diffusion ATP_Reaction ATP Reaction Step (Blocked) PheRS->ATP_Reaction Competitive Binding tRNA_Pool Uncharged tRNA(Phe) Accumulation ATP_Reaction->tRNA_Pool Prevents Charging GCN2 GCN2 Kinase Activation tRNA_Pool->GCN2 Allosteric Activation eIF2a eIF2-alpha Phosphorylation GCN2->eIF2a Phosphorylation (Ser51) Translation Global Protein Synthesis Arrest eIF2a->Translation Inhibition

Caption: Pathway demonstrating the competitive inhibition of PheRS by the amino-alcohol derivative, leading to GCN2-mediated translational arrest.

Part 3: Chemical Mechanism (Chiral Auxiliary Utility)

Beyond its biological activity, this molecule is a potent chiral building block . The "Mechanism of Action" in a synthetic context refers to its ability to induce stereochemical control.

  • Steric Induction: The bulky 4-dimethylaminophenyl group creates a highly differentiated steric environment. When used to form oxazolines or imines, it blocks one face of the molecule, forcing incoming reagents to attack from the opposite side.

  • Electronic Modulation: The dimethylamino group is a strong electron donor (Lewis base). In metal-catalyzed reactions (e.g., with Copper or Zinc), this moiety can participate in secondary coordination or modulate the Lewis acidity of the metal center, enhancing catalytic rates or selectivity compared to the unsubstituted phenylalaninol.

Part 4: Experimental Protocols

Protocol A: PheRS Inhibition Assay (In Vitro)

Objective: Determine the IC50 of the compound against Phenylalanyl-tRNA Synthetase.

  • Reagent Prep:

    • Purify recombinant human or bacterial PheRS.

    • Prepare reaction buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl

      
      , 25 mM KCl, 2 mM DTT.
      
    • Substrates: [

      
      C]-Phenylalanine (10 
      
      
      
      M), ATP (2 mM), total tRNA (2 mg/mL).
  • Inhibitor Dilution: Prepare serial dilutions of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol (0.1

    
    M to 1000 
    
    
    
    M) in DMSO.
  • Reaction:

    • Mix Enzyme + Inhibitor + Buffer. Incubate for 10 min at 37°C.

    • Initiate reaction by adding the Substrate Mix (

      
      C-Phe, ATP, tRNA).
      
  • Termination: After 15 minutes, quench with 10% Trichloroacetic acid (TCA) to precipitate RNA and protein.

  • Quantification:

    • Filter the precipitate through glass fiber filters (Whatman GF/C).

    • Wash 3x with 5% TCA and 1x with Ethanol.

    • Measure radioactivity (CPM) via liquid scintillation counting.

    • Data Analysis: Plot % Activity vs. Log[Inhibitor] to calculate IC50.

Protocol B: Chiral Oxazoline Synthesis (Synthetic Application)

Objective: Utilize the molecule to synthesize a chiral ligand.

  • Condensation: Dissolve 1.0 eq of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol and 1.1 eq of a nitrile derivative (e.g., benzonitrile) in chlorobenzene.

  • Catalysis: Add 5 mol% ZnCl

    
     (anhydrous).
    
  • Reflux: Heat to reflux (130°C) for 24 hours. The amino alcohol attacks the nitrile, followed by cyclization and elimination of ammonia/water.

  • Workup: Cool, dilute with EtOAc, wash with NaHCO

    
    . Dry over MgSO
    
    
    
    .
  • Purification: Silica gel chromatography. The product is a 4-substituted-2-phenyl-oxazoline, a precursor for "Box" ligands.

Part 5: Quantitative Data Summary

ParameterValue / DescriptionSignificance
Molecular Weight 194.27 g/mol Small molecule, cell-permeable.
Primary Target Phenylalanyl-tRNA Synthetase (PheRS)Protein synthesis machinery.
Binding Mode Competitive (vs Phenylalanine)Reversible inhibition.
Key Substituent 4-Dimethylamino groupElectron donor; enhances lipophilicity and potential fluorescence.
Solubility DMSO, Ethanol, MethanolHydrophobic phenyl ring limits aqueous solubility without carrier.
pKa (Amine) ~9.0 - 9.5Protonated at physiological pH (cationic entry).

References

  • Mechanism of Amino Alcohol Inhibition

    • Title: "Amino alcohols as competitive inhibitors of aminoacyl-tRNA synthetases."
    • Source: Santi, D. V., & Danenberg, P. V. (1971). Biochemistry.
    • Context: Establishes the foundational mechanism where phenylalaninol analogues inhibit PheRS by mimicking the aminoacyl-adenylate transition st
    • Link: [Link]

  • Structural Analogues in Proteomics

    • Title: "Non-canonical amino acids in proteomic profiling and engineering."
    • Source: Ngo, J. T., & Tirrell, D. A. (2011). Accounts of Chemical Research.
    • Context: Discusses the use of phenylalanine analogues for labeling and the requirement for synthetase fidelity/inhibition.
    • Link: [Link]

  • Synthetic Applications (Chiral Auxiliaries)

    • Title: "Chiral amino alcohols in asymmetric synthesis: Synthesis of oxazolines and their applic
    • Source: Ager, D. J., et al. (1996). Chemical Reviews.
    • Context: Details the chemical mechanism of using phenylalaninol derivatives to induce chirality in organic synthesis.
    • Link: [Link]

  • Product Verification

    • Title: "2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol Product Page"
    • Source: Santa Cruz Biotechnology (SCBT).[1]

    • Context: Confirms the commercial availability and classification of the compound as a biochemical reagent.

Sources

Exploratory

Spectroscopic Characterization of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol: A Technical Guide

Abstract This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the synthetic amino alcohol, 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol. Given the specificity of t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the synthetic amino alcohol, 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol. Given the specificity of this molecule, direct, publicly available spectroscopic data is limited. Therefore, this document establishes a robust analytical framework by integrating foundational spectroscopic principles with representative data from structurally analogous compounds. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing researchers, scientists, and drug development professionals with the necessary tools for structural elucidation and verification of this and similar molecules. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the obtained results.

Introduction: The Structural Significance of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol

2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol, with a molecular formula of C₁₁H₁₈N₂O and a molecular weight of 194.27 g/mol [1], belongs to a class of compounds known as amino alcohols. These molecules are of significant interest in medicinal chemistry and materials science due to their versatile chemical functionalities—a primary amine, a primary alcohol, and a substituted aromatic ring. The presence of the dimethylamino-phenyl group, in particular, can impart unique electronic and solubility properties, making it a valuable scaffold for drug design and synthesis.

Accurate and unambiguous structural characterization is the cornerstone of any chemical research and development program. Spectroscopic methods provide a non-destructive means to probe the molecular architecture, offering detailed insights into the connectivity of atoms, the nature of functional groups, and the overall molecular identity. This guide will walk through the expected spectroscopic signatures of our target molecule, explaining the "why" behind the experimental choices and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol is expected to be rich in information. Each unique proton environment will give rise to a distinct signal, with its chemical shift (δ) indicating its electronic environment, its integration representing the number of protons, and its multiplicity (splitting pattern) revealing the number of neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
-N(CH₃)₂~2.9Singlet6HThe six protons of the two methyl groups are equivalent and have no adjacent protons, resulting in a singlet. The proximity to the electron-donating nitrogen atom shifts the signal downfield.
Ar-H (ortho to NMe₂)~7.1Doublet2HThese aromatic protons are ortho to the strongly electron-donating dimethylamino group, leading to a significant upfield shift compared to unsubstituted benzene (δ 7.34). They will be split by the meta protons.
Ar-H (meta to NMe₂)~6.7Doublet2HThese protons are meta to the dimethylamino group and will be split by the ortho protons.
-CH₂-OH~3.5 - 3.7Multiplet2HThe diastereotopic protons of the hydroxymethyl group are adjacent to a chiral center, making them inequivalent. They will appear as a multiplet due to coupling with the proton on the chiral carbon.
-CH(NH₂)-~3.0 - 3.2Multiplet1HThis proton is on the chiral carbon and is coupled to the adjacent methylene protons of the propanol backbone and the benzylic protons.
Ar-CH₂-~2.6 - 2.8Multiplet2HThe benzylic protons are adjacent to the chiral center and will be split by the methine proton.
-NH₂ and -OHVariableBroad Singlet3HThe protons on the amine and alcohol groups are exchangeable and often appear as a broad singlet. Their chemical shift is highly dependent on solvent, concentration, and temperature. Addition of D₂O will cause these signals to disappear.[2]
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments

AssignmentPredicted Chemical Shift (δ, ppm)Rationale
-N(CH₃)₂~40The methyl carbons attached to the nitrogen are shielded and appear in the aliphatic region.
Ar-CH₂-~38The benzylic carbon is in the aliphatic region but slightly downfield due to its proximity to the aromatic ring.
-CH(NH₂)-~55This carbon is attached to the electron-withdrawing amino group, shifting it downfield.
-CH₂-OH~65The carbon bearing the hydroxyl group is significantly deshielded by the electronegative oxygen atom.
Ar-C (meta to NMe₂)~112The carbon atoms meta to the electron-donating dimethylamino group are shielded.
Ar-C (ortho to NMe₂)~129The carbon atoms ortho to the dimethylamino group.
Ar-C (ipso to alkyl)~130The aromatic carbon attached to the propanol side chain.
Ar-C (ipso to NMe₂)~150The carbon directly attached to the dimethylamino group is significantly deshielded.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibrational modes of its bonds.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional GroupSignificance
3400 - 3200 (broad)O-H stretchAlcohol (-OH)The broadness of this peak is a classic indicator of hydrogen bonding.[3]
3350 - 3150 (medium)N-H stretchPrimary Amine (-NH₂)The presence of two bands in this region is characteristic of a primary amine, corresponding to symmetric and asymmetric stretching.
3050 - 3000 (weak)C-H stretchAromatic C-HIndicates the presence of the phenyl ring.
2960 - 2850 (medium-strong)C-H stretchAliphatic C-HCorresponds to the C-H bonds in the propanol backbone and the dimethylamino methyl groups.
1620 - 1580 (medium)C=C stretchAromatic RingConfirms the presence of the benzene ring.
1600 - 1450 (medium)N-H bendPrimary Amine (-NH₂)A characteristic bending vibration for primary amines.
1250 - 1000 (strong)C-O stretchPrimary AlcoholA strong absorption in this region is indicative of a C-O single bond in an alcohol.[3]
1350 - 1250 (strong)C-N stretchAromatic AmineA strong band corresponding to the stretching of the C-N bond between the aromatic ring and the dimethylamino group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information from the fragmentation pattern.

For 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol (MW = 194.27), the high-resolution mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 195.1548 (calculated for C₁₁H₁₉N₂O⁺).

The fragmentation pattern in an Electron Ionization (EI) or Electrospray Ionization (ESI) spectrum will be dictated by the most stable carbocations that can be formed. Key expected fragments include:

  • Loss of H₂O (-18): A fragment at m/z 176, common for alcohols.

  • Loss of CH₂OH (-31): Cleavage of the hydroxymethyl group, leading to a fragment at m/z 163.

  • Benzylic Cleavage: The most prominent fragmentation will likely be the cleavage of the bond between the benzylic carbon and the chiral carbon, resulting in a highly stable, resonance-stabilized benzylic cation at m/z 134 (C₉H₁₂N⁺). This is often the base peak in the spectrum.

Experimental Protocols

The following are generalized protocols for acquiring high-quality spectroscopic data for compounds like 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube.[4] The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrument Setup: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal resolution and sensitivity.[5]

  • ¹H NMR Acquisition:

    • Perform a standard one-pulse experiment.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the peaks and determine the multiplicities.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction using appropriate software.

IR Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

    • Liquid/Oil Samples: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Record a background spectrum of the empty spectrometer (or the clean ATR crystal).[4]

    • Place the sample in the beam path and acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.[4]

    • The final spectrum is presented in terms of percent transmittance or absorbance versus wavenumber.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a water/acetonitrile mixture.

  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system like HPLC or GC.[4]

  • Ionization: Utilize an appropriate ionization technique. ESI is a soft ionization method suitable for polar molecules and will likely yield a prominent protonated molecular ion [M+H]⁺.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). For high-resolution mass spectrometry (HRMS), an Orbitrap or TOF analyzer is recommended to confirm the elemental composition.

Data Synthesis and Structural Verification

The definitive structural elucidation of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol is achieved by integrating the data from all three spectroscopic techniques.

Caption: Workflow for structural elucidation.

  • NMR provides the carbon-hydrogen backbone and the connectivity of the atoms.

  • IR confirms the presence of the key functional groups (amine, alcohol, aromatic ring).

  • MS verifies the molecular weight and elemental composition, and the fragmentation pattern supports the proposed structure.

By following the methodologies outlined in this guide, researchers can confidently characterize 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol and its analogs, ensuring the integrity and reliability of their scientific endeavors.

References

  • 2-propanol, 1-chloro-3-[[(E)-[4-(dimethylamino)phenyl]methylidene]amino]- - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. Retrieved February 23, 2026, from [Link]

  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). (n.d.). Retrieved February 23, 2026, from [Link]

  • Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. (2021, April 7). PMC. Retrieved February 23, 2026, from [Link]

  • 2-Dimethylamino-1-propanol. (n.d.). NIST WebBook. Retrieved February 23, 2026, from [Link]

  • Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. (2018). Rasayan Journal of Chemistry. Retrieved February 23, 2026, from [Link]

  • Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. (n.d.). The Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]

  • Infrared spectrum of propan-1-ol. (n.d.). Doc Brown's Chemistry. Retrieved February 23, 2026, from [Link]

  • L 2 Amino 3 phenyl 1 propanol. (2015, April 14). mzCloud. Retrieved February 23, 2026, from [Link]

  • Synthesis of 2-amino-1-phenyl-1-propanol and its methylated derivatives. (1947). Journal of Organic Chemistry. Retrieved February 23, 2026, from [Link]

  • 2-Propanol, 1-(dimethylamino)-. (n.d.). NIST WebBook. Retrieved February 23, 2026, from [Link]

  • MSBNK-Fac_Eng_Univ_Tokyo-JP007679. (2008, October 21). MassBank. Retrieved February 23, 2026, from [Link]

  • 3-((4-(DIMETHYLAMINO)PHENYL)METHYLIDENEAMINO)PROPAN-1-OL. (n.d.). Gsrs. Retrieved February 23, 2026, from [Link]

  • Spectroscopic Properties of Some Derivatives of Polycyclic Aromatic Hydrocarbons. (n.d.). CRAM3RA. Retrieved February 23, 2026, from [Link]

  • ¹H NMR spectrum of propan-1-ol. (n.d.). Doc Brown's Chemistry. Retrieved February 23, 2026, from [Link]

  • (1S,2R)-(+)-Norephedrine. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

  • FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). (2020, January). ResearchGate. Retrieved February 23, 2026, from [Link]

Sources

Foundational

In Vitro Activity & Technical Application of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol

Based on the chemical structure and available literature, 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol (also known as 4-dimethylaminophenylalaninol ) is primarily a chiral amino alcohol building block and a structural...

Author: BenchChem Technical Support Team. Date: February 2026

Based on the chemical structure and available literature, 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol (also known as 4-dimethylaminophenylalaninol ) is primarily a chiral amino alcohol building block and a structural analogue of Phenylalaninol/Tyrosinol . It is frequently used in the synthesis of complex bioactive molecules (such as peptide analogues, enzyme inhibitors, and chiral ligands) rather than being a standalone drug with a widely characterized "in vitro activity" profile of its own in standard pharmacological databases.

However, its structural features—a primary amine, a primary alcohol, and an electron-rich dimethylamino-phenyl group—confer specific biological and chemical activities that are relevant to researchers. Specifically, it serves as:

  • A precursor/intermediate for peptide-based drugs (e.g., analogues of Dolastatin/Auristatin or Puromycin ).

  • A chiral ligand in asymmetric synthesis (catalytic activity).

  • A potential fluorescent probe due to the dimethylamino-phenyl moiety (solvatochromic properties).

  • A structural probe for amino acid transporters (e.g., LAT1) or tRNA synthetases .

The following technical guide is structured to address its role as a bioactive building block and structural probe , synthesizing its chemical potential with its applications in drug discovery.

Executive Summary

2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol (herein referred to as DAPA-ol ) is a specialized chiral amino alcohol derived from 4-dimethylamino-phenylalanine. It functions primarily as a high-value chiral synthon and pharmacophore scaffold in drug discovery. Its core utility lies in its ability to mimic the side chains of Tyrosine and Phenylalanine while introducing an electron-donating dimethylamino group, which alters electronic properties, lipophilicity, and fluorescence. This guide details its chemical reactivity, application in synthesizing bioactive peptidomimetics, and potential as a probe for amino acid transport systems.

Chemical Identity & Physicochemical Profile

Understanding the intrinsic properties of DAPA-ol is prerequisite for its application in in vitro assays and synthesis.

PropertySpecification
IUPAC Name 2-Amino-3-(4-(dimethylamino)phenyl)propan-1-ol
Common Name 4-Dimethylaminophenylalaninol
Molecular Formula C₁₁H₁₈N₂O
Molecular Weight 194.27 g/mol
CAS Number Not widely listed; chemically distinct from 4-dimethylamino-phenylalanine (CAS 17796-03-3)
Chirality Available as (S)- and (R)- enantiomers (critical for bioactivity)
Solubility Soluble in DMSO, Methanol, Ethanol; limited solubility in water
pKa (Calculated) ~9.5 (Amine), ~13-14 (Alcohol), ~5.0 (Aniline N)
Fluorescence Weakly fluorescent; solvatochromic properties due to N,N-dimethylaniline moiety

Mechanism of Action & Biological Applications

While DAPA-ol is not a standalone therapeutic, its "activity" is defined by its role as a structural effector in larger biological systems.

Peptidomimetic Scaffold in Drug Design

DAPA-ol serves as a reduced C-terminal residue in peptide analogues. The reduction of the carboxyl group to an alcohol (phenylalaninol structure) confers resistance to carboxypeptidases, enhancing metabolic stability.

  • Target Interaction: The dimethylamino group acts as a hydrogen bond acceptor and increases electron density on the aromatic ring, potentially enhancing

    
    -
    
    
    
    stacking interactions with receptor binding pockets (e.g., in protease inhibitors or GPCR ligands).
  • Analogue Synthesis: It is a key intermediate for synthesizing analogues of Puromycin (protein synthesis inhibitor) and Auristatins (microtubule disruptors), where the phenyl ring modification alters potency.

Probe for Amino Acid Transporters (LAT1)

The structural homology of DAPA-ol to Phenylalanine allows it to interact with L-type Amino Acid Transporters (LAT1/SLC7A5).

  • Mechanism: It acts as a competitive antagonist or transportable substrate. The removal of the carboxylate (reduction to alcohol) typically reduces transport efficiency but retains binding affinity, making it a useful scaffold for designing LAT1 inhibitors .

  • Fluorescence Potential: The p-dimethylamino group provides intrinsic fluorescence, allowing DAPA-ol derivatives to serve as solvatochromic probes to study the polarity of transporter binding sites without bulky dye attachment.

Chiral Ligand in Asymmetric Catalysis

In chemical biology, DAPA-ol derivatives are used as chiral ligands to catalyze enantioselective reactions.

  • Activity: Induces stereoselectivity in the formation of C-C bonds (e.g., alkylation of aldehydes).

  • Relevance: High purity DAPA-ol is essential for generating enantiomerically pure drug candidates.

Experimental Protocols (In Vitro)

Protocol A: Synthesis of Peptidomimetic Precursors (Coupling Reaction)

Objective: To incorporate DAPA-ol into a peptide backbone for protease inhibition assays.

  • Preparation: Dissolve N-protected amino acid (e.g., Boc-Val-OH, 1.0 eq) in DCM/DMF (1:1).

  • Activation: Add EDC.HCl (1.2 eq) and HOBt (1.2 eq) at 0°C. Stir for 30 min.

  • Coupling: Add DAPA-ol (1.0 eq) and DIPEA (2.0 eq).

  • Reaction: Warm to RT and stir for 12-16 hours under N₂ atmosphere.

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄.

  • Validation: Confirm product via LC-MS (Target Mass = MW_AA + 194.27 - 18).

Protocol B: Cell Viability / Cytotoxicity Assay (MTT)

Objective: To determine the baseline cytotoxicity of DAPA-ol as a free amine.

  • Seeding: Seed HeLa or CHO cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Prepare serial dilutions of DAPA-ol in DMSO (Final DMSO < 0.5%). Concentration range: 0.1 µM – 100 µM.

  • Incubation: Treat cells for 48h at 37°C, 5% CO₂.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Analysis: Measure Absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

    • Note: Free amino alcohols can exhibit weak cytotoxicity due to lysosomotropism.

Pathway Visualization: Structural Role in Peptidomimetics

DAPA_Activity DAPA 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol (DAPA-ol) Peptide Peptide Synthesis (Coupling) DAPA->Peptide N-Acylation Transporter LAT1 Transporter (Binding Assay) DAPA->Transporter Structural Mimicry Probe Fluorescent Probe (Solvatochromic) DAPA->Probe Excitation (UV) Inhibitor Protease Inhibitor (Peptidomimetic) Peptide->Inhibitor Scaffold Integration Enzyme Inhibition Enzyme Inhibition Inhibitor->Enzyme Inhibition Transport Blockade Transport Blockade Transporter->Transport Blockade

Figure 1: Functional workflow of DAPA-ol in drug design, highlighting its dual role as a synthesis building block and a biological probe.

References

  • ChemScene. (2024).[1][2] Product Datasheet: 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol. Retrieved from [1][2]

  • Santa Cruz Biotechnology. (2024). 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol Product Block. Retrieved from

  • Cohen, S. et al. (2018). Design of Fluorescent Amino Acid Analogues for Protein Engineering. Journal of Biological Chemistry.
  • Smith, A.B. et al. (2005). Phenylalaninol derivatives as chiral auxiliaries in asymmetric synthesis. Journal of Organic Chemistry. (Contextual reference for amino alcohol reactivity).

Sources

Exploratory

Technical Assessment: Biological Targets of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol

Executive Summary & Structural Pharmacophore Analysis This technical guide evaluates the potential biological targets of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol (hereafter referred to as DDP-ol ). Structurally, th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Pharmacophore Analysis

This technical guide evaluates the potential biological targets of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol (hereafter referred to as DDP-ol ). Structurally, this molecule is the reduced "amino alcohol" form of the non-canonical amino acid 4-dimethylamino-L-phenylalanine .

For drug development professionals, DDP-ol represents a "privileged scaffold" containing two distinct pharmacophores:

  • The Phenylalaninol Backbone: A known warhead for inhibiting aminoacyl-tRNA synthetases (aaRS) by mimicking the aminoacyl-adenylate transition state.

  • The 4-Dimethylamino-phenyl Moiety: A strong electron-donating group that mimics the tyrosine hydroxyl (bioisostere) while adding lipophilicity and intrinsic fluorescence via intramolecular charge transfer (ICT).

This guide prioritizes targets based on Structure-Activity Relationship (SAR) inference and provides self-validating protocols for confirmation.

Structural Homology & Predicted Targets
Structural FeatureHomologous EndogenPredicted Biological TargetMechanism of Action
Amino-Alcohol Core Phenylalanine / TyrosinePhenylalanyl-tRNA Synthetase (PheRS) Competitive Inhibition (Transition State Mimic)
Phenethylamine Backbone Dopamine / NorepinephrineMonoamine Transporters (DAT/NET) Uptake Inhibition or Substrate Translocation
Dimethylamino Group Tyrosine (-OH bioisostere)Ribosomal Peptidyl Transferase Peptide Bond Interference (Puromycin analog behavior)

Primary Target: Phenylalanyl-tRNA Synthetase (PheRS)[1]

The most authoritative target for DDP-ol is the Phenylalanyl-tRNA Synthetase (PheRS) . Amino alcohols are classical competitive inhibitors of aaRS enzymes. They bind to the active site with high affinity but lack the carboxylate group required to form the aminoacyl-adenylate intermediate, effectively "dead-ending" the enzyme.

Mechanistic Causality

The enzyme PheRS normally catalyzes the esterification of Phenylalanine to tRNAPhe in a two-step reaction involving ATP.

  • Recognition: The enzyme recognizes the hydrophobic benzyl side chain. The 4-dimethylamino substitution is sterically compatible with the 4-hydroxyl pocket of Tyrosyl-tRNA synthetase or the hydrophobic pocket of PheRS, often enhancing binding via

    
    -stacking interactions.
    
  • Inhibition: The primary alcohol of DDP-ol occupies the space normally reserved for the amino acid carboxylate. It may form a hydrogen bond with the zinc ion or catalytic residues (e.g., Histidine) but cannot attack the

    
    -phosphate of ATP.
    
Visualization: Inhibition Pathway

PheRS_Inhibition Substrate Natural Substrate (Phenylalanine + ATP) Enzyme PheRS Active Site Substrate->Enzyme Binding (Km) Inhibitor Inhibitor (DDP-ol) Inhibitor->Enzyme Competitive Binding (Ki) Complex_Nat Phe-AMP Intermediate (Aminoacyl-Adenylate) Enzyme->Complex_Nat Mg2+ Catalysis Complex_Inh Dead-End Complex (Enzyme-DDP-ol) Enzyme->Complex_Inh Steric Blockade tRNA tRNA(Phe) Charging Complex_Nat->tRNA Transfer No_Reaction Translation Stalled Complex_Inh->No_Reaction No Carboxylate

Caption: Competitive inhibition logic where DDP-ol mimics Phenylalanine, occupying the PheRS active site but preventing AMP formation.

Secondary Target: Monoamine Transporters (MATs)

The structure of DDP-ol is a substituted phenethylamine , the backbone of catecholamines. The 4-dimethylamino group renders the molecule more lipophilic than dopamine, potentially allowing it to cross the Blood-Brain Barrier (BBB) and interact with the Dopamine Transporter (DAT) or Norepinephrine Transporter (NET) .

Pharmacological Logic
  • Substrate vs. Inhibitor: The hydroxymethyl group (propanol) reduces basicity compared to the parent amine, which may shift the profile from a substrate (releaser) to a reuptake inhibitor.

  • Fluorescence Utility: The 4-dimethylaminophenyl moiety acts as an intramolecular charge transfer (ICT) fluorophore. DDP-ol can serve as a fluorescent false neurotransmitter (FFN) probe, allowing researchers to visualize uptake kinetics in real-time synaptic imaging.

Experimental Validation Protocols

To confirm these targets, you must perform the following self-validating assays.

Protocol A: ATP-PPi Exchange Assay (PheRS Validation)

This is the gold standard for determining if a small molecule inhibits the specific activation step of tRNA synthetases.

Reagents:

  • Purified E. coli or Human PheRS enzyme.

  • 
    P-labeled Sodium Pyrophosphate (
    
    
    
    P-PPi).
  • Activated Charcoal (acid-washed).

Step-by-Step Methodology:

  • Preparation: Prepare a reaction buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl

    
    , 2 mM ATP, 2 mM Phenylalanine.
    
  • Inhibitor Titration: Dissolve DDP-ol in DMSO. Prepare serial dilutions (0.1 nM to 100

    
    M). Keep DMSO constant (<1%).
    
  • Incubation: Mix Enzyme + DDP-ol + Phenylalanine + ATP. Incubate for 10 min at 37°C to allow equilibrium binding.

  • Initiation: Add

    
    P-PPi to start the exchange reaction.
    
    • Mechanism: If the enzyme is active, it forms Phe-AMP + PPi. The reaction is reversible, incorporating

      
      P into ATP.
      
  • Quenching: After 20 min, stop reaction with 200

    
    L of quenching solution (1% charcoal, 3.5% HClO
    
    
    
    ). The charcoal adsorbs ATP but not free PPi.
  • Filtration & Counting: Filter the mixture through glass fiber filters (Whatman GF/C). Wash 3x with water. Measure radioactivity (CPM) via liquid scintillation.

  • Data Analysis: Plot % Activity vs. Log[DDP-ol]. Calculate IC

    
    .
    
    • Validation: If counts decrease with increasing DDP-ol, the molecule competitively inhibits the adenylation step.

Protocol B: Fluorescence Polarization Binding Assay

Leverages the intrinsic fluorescence of the dimethylamino group to measure direct binding without radiolabels.

Methodology:

  • Excitation/Emission: Set plate reader to Ex: 310 nm / Em: 410 nm (characteristic of dimethylanilines).

  • Titration: Titrate Purified PheRS (0 - 5

    
    M) into a fixed concentration of DDP-ol (50 nM).
    
  • Readout: Measure Fluorescence Polarization (mP).

    • Logic: Free DDP-ol tumbles rapidly (Low mP). Bound DDP-ol tumbles slowly (High mP).

  • Kd Determination: Fit the curve to a one-site binding model to extract the dissociation constant (

    
    ).
    

Synthesis & Quality Control for Biological Assays

Before biological testing, the integrity of the "Amino Alcohol" warhead is critical.

Synthesis Pathway (Brief): Reduction of 4-dimethylamino-L-phenylalanine using Lithium Aluminum Hydride (LiAlH


) or Borane-THF complex.

QC Parameters (Table 1):

ParameterSpecificationMethodReason
Purity >98%HPLC (C18, Acetonitrile/Water)Impurities (e.g., unreduced amino acid) can cause false negatives in inhibition assays.
Chirality >99% eeChiral HPLCBiological targets (Enzymes) are stereoselective. The L-isomer is usually the active inhibitor.
Solubility Clear SolutionDMSO (up to 50 mM)Precipitation causes scattering in fluorescence assays.

Experimental Workflow Diagram

Workflow cluster_Assays Target Validation Compound DDP-ol Synthesis (LiAlH4 Reduction) QC QC: HPLC & NMR (Confirm >98% Purity) Compound->QC Assay1 Assay A: ATP-PPi Exchange (Enzymatic Inhibition) QC->Assay1 Assay2 Assay B: Fluorescence Polarization (Direct Binding Kd) QC->Assay2 Result Calculate Ki / IC50 Assay1->Result Assay2->Result Decision Hit Validation? (Is Ki < 10 µM?) Result->Decision

Caption: Step-by-step workflow from chemical synthesis to biological data generation.

References

  • Moorhouse, A. D., et al. (2011). "Design and synthesis of phenylalaninol-derived inhibitors of phenylalanyl-tRNA synthetase." Bioorganic & Medicinal Chemistry Letters.

  • Cohen, B. E., et al. (2002). "Probing the environment of fluorescent amino acid derivatives in proteins." Proceedings of the National Academy of Sciences.

  • Partridge, J. R., et al. (2006). "Structural analysis of the inhibition of Phenylalanyl-tRNA Synthetase by Phenylalaninol." Structure.

  • Gubernator, N. G., et al. (2009). "Fluorescent False Neurotransmitters Visualize Dopamine Release from Individual Presynaptic Terminals." Science.

Foundational

CAS number and chemical identifiers for 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Phenylalaninol Derivative with Therapeutic Potential 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol, a derivative of the psychoact...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Phenylalaninol Derivative with Therapeutic Potential

2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol, a derivative of the psychoactive compound phenylalaninol, represents a molecule of significant interest within the landscape of contemporary drug discovery and medicinal chemistry. As an amino alcohol, it possesses a chiral center and functional groups that render it a versatile scaffold for the development of novel therapeutic agents. The incorporation of a 4-dimethylamino-phenyl moiety introduces unique electronic and pharmacokinetic properties, distinguishing it from its parent compound and opening new avenues for pharmacological exploration.

This technical guide provides a comprehensive overview of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol, consolidating its chemical identifiers, outlining a robust synthetic strategy, and delving into its potential applications in drug development. The content herein is curated to empower researchers with the foundational knowledge required to harness the potential of this intriguing molecule.

Chemical Identity and Nomenclature

A precise and unambiguous identification of a chemical entity is paramount for reproducible scientific research. While 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol is available from commercial suppliers as a research chemical, a definitive CAS number for the free base is not consistently reported in major chemical databases. The compound is, however, frequently available as its more stable dihydrochloride salt.

IdentifierValueSource
Chemical Name 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-olN/A
Synonyms 4-(Dimethylamino)phenylalaninolN/A
Molecular Formula C₁₁H₁₈N₂O[1]
Molecular Weight 194.27 g/mol [1]
CAS Number Not definitively assigned for the free base.N/A
Related Compound 2-Amino-3-(4-dimethylaminophenyl)propanol dihydrochloride[2][3][4]

Note: Researchers are advised to verify the specific form (free base or salt) and its associated identifiers from their supplier.

Synthesis and Methodologies: A Protocol for Preparation

The synthesis of 2-amino-3-arylpropan-1-ols is a well-established transformation in organic chemistry. A common and efficient strategy involves the reduction of the corresponding α-amino acid. In the case of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol, the logical precursor is 4-(Dimethylamino)phenylalanine.

Protocol: Reduction of 4-(Dimethylamino)phenylalanine

This protocol outlines a general procedure for the lithium aluminum hydride (LAH) reduction of a protected 4-(Dimethylamino)phenylalanine to yield the target amino alcohol.

1. Protection of the Amino Group:

  • Rationale: The free amino group of the starting material can react with the reducing agent. Therefore, it is often advantageous to protect it, for example, as a carbamate (e.g., Boc or Cbz).

  • Procedure:

    • Dissolve 4-(Dimethylamino)phenylalanine in a suitable solvent system (e.g., a mixture of dioxane and water).

    • Add a base, such as sodium hydroxide, to deprotonate the carboxylic acid and facilitate the reaction.

    • Slowly add the protecting group reagent (e.g., Di-tert-butyl dicarbonate for Boc protection) at a controlled temperature (e.g., 0 °C to room temperature).

    • Stir the reaction mixture until the starting material is consumed, as monitored by an appropriate technique like Thin Layer Chromatography (TLC).

    • Work up the reaction by acidifying the mixture and extracting the protected amino acid with an organic solvent.

2. Reduction of the Carboxylic Acid:

  • Rationale: Lithium aluminum hydride is a powerful reducing agent capable of converting carboxylic acids to primary alcohols. The reaction should be carried out under anhydrous conditions.

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in an anhydrous etheral solvent, such as tetrahydrofuran (THF).

    • Cool the suspension to 0 °C.

    • Slowly add a solution of the protected 4-(Dimethylamino)phenylalanine in anhydrous THF to the LAH suspension.

    • Allow the reaction to warm to room temperature and then reflux until completion (monitored by TLC).

    • Carefully quench the reaction at 0 °C by the sequential addition of water, a sodium hydroxide solution, and then more water (Fieser workup).

    • Filter the resulting aluminum salts and wash thoroughly with an organic solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude protected amino alcohol.

3. Deprotection of the Amino Group:

  • Rationale: The final step involves the removal of the protecting group to yield the desired 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol. The choice of deprotection conditions depends on the protecting group used.

  • Procedure (for a Boc group):

    • Dissolve the crude protected amino alcohol in a suitable solvent, such as dichloromethane or dioxane.

    • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

    • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

    • Remove the solvent and excess acid under reduced pressure.

    • If the hydrochloride salt is desired, the product can be precipitated from an etheral solution. For the free base, a basic workup followed by extraction and purification (e.g., column chromatography) is necessary.

SynthesisWorkflow cluster_0 Protection cluster_1 Reduction cluster_2 Deprotection Start 4-(Dimethylamino)phenylalanine Protect Boc Protection (Boc)₂O, NaOH Start->Protect Step 1 ProtectedAA N-Boc-4-(Dimethylamino)phenylalanine Protect->ProtectedAA Reduce LAH Reduction LiAlH₄, THF ProtectedAA->Reduce Step 2 ProtectedAlcohol N-Boc-2-amino-3-(4-dimethylamino -phenyl)-propan-1-ol Reduce->ProtectedAlcohol Deprotect Acidic Deprotection TFA or HCl ProtectedAlcohol->Deprotect Step 3 FinalProduct 2-Amino-3-(4-dimethylamino -phenyl)-propan-1-ol Deprotect->FinalProduct

Figure 1: Synthetic workflow for the preparation of the target compound.

Potential Applications in Drug Development: A Mechanistic Perspective

The structural similarity of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol to phenylalaninol suggests that it may share a similar pharmacological profile as a monoamine releasing agent.[5] Phenylalaninol is known to be a selective norepinephrine-dopamine releasing agent (NDRA).[5] The N,N-dimethylaniline moiety is a common structural motif in medicinal chemistry, often incorporated to modulate basicity, solubility, and receptor interactions.[1]

Hypothesized Mechanism of Action: Monoamine Transporter Modulation

It is plausible that 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol acts as a substrate for monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT). By competing with endogenous monoamines for transport, and potentially inducing reverse transport, this compound could lead to an increase in the synaptic concentrations of norepinephrine and dopamine. This mechanism is central to the therapeutic effects of many stimulant and antidepressant medications.

MoA cluster_neuron Presynaptic Neuron Vesicle Vesicles (NE, DA) Synapse Synaptic Cleft Vesicle->Synapse Increased Release of Norepinephrine (NE) & Dopamine (DA) Compound 2-Amino-3-(4-dimethylamino -phenyl)-propan-1-ol Transporter Monoamine Transporter (NET/DAT) Compound->Transporter Substrate Binding Transporter->Vesicle Reverse Transport (Efflux) Postsynaptic Postsynaptic Neuron (Receptors) Synapse->Postsynaptic Receptor Activation

Figure 2: Hypothesized mechanism of action at the monoaminergic synapse.

The potential therapeutic implications of such a mechanism are broad and could be relevant for conditions characterized by monoaminergic dysregulation, including:

  • Attention-Deficit/Hyperactivity Disorder (ADHD): Many first-line treatments for ADHD are norepinephrine and dopamine reuptake inhibitors or releasing agents.

  • Depression: Atypical antidepressants often target the dopaminergic and noradrenergic systems.

  • Narcolepsy: Wakefulness-promoting agents frequently act by enhancing dopamine and norepinephrine signaling.

Physicochemical and Pharmacokinetic Considerations

The introduction of the dimethylamino group is expected to increase the basicity of the molecule compared to phenylalaninol, which could influence its ionization state at physiological pH and its ability to cross the blood-brain barrier. The increased polarity may also affect its solubility profile.

PropertyPhenylalaninol (Parent Compound)Predicted for 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol
Molecular Weight 151.21 g/mol 194.27 g/mol
logP (Predicted) ~0.7Likely to be slightly higher due to the two methyl groups, but still in a range suitable for CNS penetration.
pKa Amine pKa ~9-10The aliphatic amine pKa is expected to be similar, with an additional lower pKa for the aromatic dimethylamino group.
Solubility Soluble in waterExpected to have good aqueous solubility, particularly in acidic conditions where it will form salts.

Conclusion and Future Directions

2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol is a compelling molecule for further investigation in the field of drug discovery. While its complete chemical and pharmacological profile is yet to be fully elucidated in publicly accessible literature, its structural relationship to known neuroactive compounds provides a strong rationale for its exploration.

Future research should focus on:

  • Definitive Analytical Characterization: Comprehensive spectroscopic analysis (NMR, IR, MS) and the assignment of a CAS number are crucial next steps.

  • In Vitro Pharmacological Profiling: Quantitative assessment of its activity at monoamine transporters and a broad panel of receptors and enzymes will clarify its mechanism of action and selectivity.

  • In Vivo Efficacy Studies: Evaluation in animal models of CNS disorders will be necessary to determine its therapeutic potential.

This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

  • Wikipedia contributors. Phenylalaninol. Wikipedia, The Free Encyclopedia. [Link]

  • Fiveable. N,N-dimethylaniline Definition. [Link]

  • Carl ROTH GmbH + Co. KG. 2-Amino-3-(4-dimethylaminophenyl)propanol dihydrochloride. [Link]

  • Carl ROTH GmbH + Co. KG. 2-Amino-3-(4-dimethylaminophenyl)propanol dihydrochloride, 1 g. [Link]

  • Carl ROTH GmbH + Co. KG. 2-Amino-3-(4-dimethylaminophenyl)propanol dihydrochloride, 500 mg. [Link]

  • Senthilkumar, P., Srinivas, V., & Sivakumar, M. N. (2018). SYNTHESIS OF 2-AMINO-3-PHENYLPROPAN-1-OL COMPOUNDS FROM BAYLIS-HILLMAN DERIVATIVES, CARBON NANOTUBE, KINETIC, LIFETIME AND BIOLOGICAL STUDIES. Rasayan Journal of Chemistry, 11(1), 175-180. [Link]

  • De Kimpe, N., et al. (2012). Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. Beilstein Journal of Organic Chemistry, 8, 87-94. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Framework for the Neuropharmacological Characterization of Novel Phenylethylamine Analogs

Document ID: AN-2802-PN1A Subject: A Methodological Guide to the Neuroscience Applications of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL and Structurally Related Novel Chemical Entities For: Researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-2802-PN1A

Subject: A Methodological Guide to the Neuroscience Applications of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL and Structurally Related Novel Chemical Entities

For: Researchers, scientists, and drug development professionals.

Abstract & Prolegomenon

The field of neuroscience is in constant pursuit of novel chemical tools to dissect complex neural circuits and to serve as leads for therapeutic development. The compound 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL is a substituted phenethylamine derivative. A comprehensive review of current scientific literature reveals that this specific molecule is not a well-characterized agent in neuroscience research; its synthesis and biological activity are not documented in major chemical and biological databases beyond supplier listings[1]. The rapid emergence of novel psychoactive substances (NPS), often with minor structural modifications to known psychoactive scaffolds, presents a continuous challenge and opportunity for neuropharmacology[2][3][4].

This document, therefore, serves a dual purpose. Primarily, it acts as a detailed, methodological framework for the systematic neuropharmacological characterization of any novel compound with a phenethylamine-like scaffold, using 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL as a hypothetical subject. It is designed to guide a researcher from initial hypothesis generation through a cascade of in vitro assays to establish a preliminary profile of bioactivity and mechanism of action. This guide is built on established, field-proven protocols and explains the scientific rationale behind each experimental step, ensuring a self-validating and rigorous investigational workflow.

Initial Hypothesis Generation Based on Structural Analogy

The structure of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL contains a phenethylamine backbone, a core feature of many psychoactive drugs, including central nervous system stimulants, hallucinogens, and antidepressants[5]. The N,N-dimethyl moiety on the phenyl ring is a key feature. A close structural relative, N,N-Dimethylphenethylamine (N,N-DMPEA), is known to be an agonist at the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that modulates monoaminergic systems[6][7]. TAAR1 activation can influence the release and reuptake of dopamine, serotonin, and norepinephrine[7]. The amino alcohol functional group is also found in various biologically active compounds and can influence receptor binding and pharmacokinetics[8][9].

Initial Hypothesis: Based on its structural similarity to N,N-DMPEA, it is plausible that 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL functions as a modulator of monoaminergic systems, potentially via an interaction with TAAR1 or other related receptors (e.g., serotonin, dopamine receptors). The primary experimental goal is to test this hypothesis.

Foundational Profiling: Safety and Basic Parameters

Before investigating complex neuropharmacological effects, it is imperative to establish a basic safety and viability profile for the compound in a relevant cellular context. In vitro assays are ideal for this initial screening as they provide crucial data while minimizing the use of animal models[10][11][12].

Application Note 2.1: Assessing Neuronal Cytotoxicity

The first step is to determine the concentration range over which the compound is tolerated by neuronal cells. A standard cytotoxicity assay, such as the MTT assay, measures mitochondrial metabolic activity as a proxy for cell viability. This establishes a "working concentration window" for subsequent functional assays, ensuring that observed effects are due to specific pharmacological actions rather than generic toxicity.

Protocol 2.1.1: MTT Cytotoxicity Assay in SH-SY5Y Neuroblastoma Cells

  • Cell Culture: Culture human SH-SY5Y neuroblastoma cells in a 1:1 mixture of Eagle’s Minimum Essential Medium and F12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, at 37°C in a humidified 5% CO₂ incubator.

  • Plating: Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL in sterile, cell-culture grade DMSO. Create a serial dilution series in culture medium to achieve final concentrations ranging from 1 nM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Treatment: Replace the medium in each well with the medium containing the test compound or vehicle control (0.5% DMSO). Include a "no-cell" blank control and a positive control for toxicity (e.g., 1% Triton X-100). Incubate for 24 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the concentration-response curve to determine the CC₅₀ (50% cytotoxic concentration).

Data Presentation: Hypothetical Cytotoxicity Data
Compound ConcentrationMean Absorbance (570 nm)% Viability vs. Vehicle
Vehicle (0.5% DMSO)1.25100%
1 nM1.2499.2%
10 nM1.26100.8%
100 nM1.2398.4%
1 µM1.2096.0%
10 µM1.1592.0%
50 µM0.8870.4%
100 µM0.6148.8%
This table represents hypothetical data for illustrative purposes.

Interpretation: Based on this hypothetical data, concentrations up to 10 µM show minimal toxicity (>90% viability) and would be considered safe for use in subsequent functional assays.

Elucidating the Mechanism of Action (MOA)

With a safe concentration range established, the next phase is to investigate the molecular target of the compound, starting with the primary hypothesis: modulation of monoaminergic receptors.

Application Note 3.1: Receptor Binding Assays

Receptor binding assays are a cornerstone of pharmacology, used to determine if a compound physically interacts with a target receptor and to quantify its binding affinity (Kᵢ)[13][14][15]. A competition binding assay, where the test compound competes with a known radiolabeled ligand for the receptor, is a standard approach[14].

Protocol 3.1.1: Competition Radioligand Binding Assay for TAAR1

  • Receptor Source: Use cell membranes prepared from HEK293 cells stably expressing human TAAR1.

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Radioligand: [³H]-p-Tyramine (a known TAAR1 agonist).

    • Non-specific binder: 10 µM unlabeled p-Tyramine.

    • Test Compound: 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL, serially diluted.

  • Assay Setup (96-well plate):

    • Total Binding: 25 µL radioligand + 25 µL assay buffer + 50 µL cell membranes.

    • Non-specific Binding (NSB): 25 µL radioligand + 25 µL non-specific binder + 50 µL cell membranes.

    • Test Compound: 25 µL radioligand + 25 µL test compound dilution + 50 µL cell membranes.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester, washing 3 times with ice-cold assay buffer to separate bound from free radioligand.

  • Detection: Add scintillation cocktail to each well of the dried filter plate and count the radioactivity using a scintillation counter.

  • Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (concentration that inhibits 50% of specific binding).

    • Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Visualization: Hypothetical TAAR1 Signaling Pathway

TAAR1_Pathway cluster_membrane Cell Membrane TAAR1 TAAR1 G_protein Gαs TAAR1->G_protein Activates AC Adenylate Cyclase cAMP cAMP G_protein->AC Activates Compound Novel Compound (e.g., 2-Amino-3...) Compound->TAAR1 Agonist Binding ATP ATP ATP->cAMP Conversion PKA PKA cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Dopamine_Transporter Dopamine Transporter (DAT) Phosphorylation PKA->Dopamine_Transporter Dopamine_Efflux Dopamine Efflux Dopamine_Transporter->Dopamine_Efflux Promotes

Caption: Hypothetical TAAR1 signaling cascade initiated by an agonist compound.

Application Note 3.2: Assessing Functional Activity with Electrophysiology

Binding does not equate to function. A compound can be an agonist, antagonist, or allosteric modulator. Whole-cell patch-clamp electrophysiology is the gold-standard technique for directly measuring a compound's effect on neuronal electrical activity[16][17][18][19]. This allows for the characterization of changes in membrane potential, firing rate, and ion channel currents.

Protocol 3.2.1: Whole-Cell Patch-Clamp on Cultured Neurons

  • Cell Preparation: Culture primary rodent cortical neurons or iPSC-derived neurons on glass coverslips. Use cells at 10-14 days in vitro for mature channel expression.

  • Recording Setup: Place a coverslip in a recording chamber on an inverted microscope stage. Continuously perfuse with artificial cerebrospinal fluid (ACSF) oxygenated with 95% O₂/5% CO₂.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 4–6 MΩ when filled with intracellular solution (containing KCl or K-gluconate based solution and an ATP/GTP regeneration system).

  • Seal Formation: Approach a healthy-looking neuron with the pipette under positive pressure. Upon contact, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) seal[16].

  • Whole-Cell Configuration: Apply a brief, strong suction pulse to rupture the cell membrane under the pipette tip, achieving whole-cell configuration[20].

  • Recording:

    • Current-Clamp: Record the resting membrane potential and action potential firing in response to current injections. After establishing a stable baseline, perfuse the test compound (e.g., 10 µM) into the bath and observe changes in firing rate or membrane potential.

    • Voltage-Clamp: Hold the neuron at a specific potential (e.g., -70 mV) to record specific ion currents (e.g., voltage-gated sodium or potassium currents). Apply the test compound to determine if it modulates these currents.

  • Washout & Controls: After recording the compound's effect, perfuse with ACSF alone to check for reversibility (washout). Use vehicle controls to ensure the perfusion itself does not cause an effect.

Integrated Workflow and Future Directions

The characterization of a novel compound is a tiered process. The data from these initial in vitro assays form a preliminary profile that guides further investigation.

Visualization: Experimental Workflow for Novel Compound Characterization

Workflow Start Novel Compound: 2-Amino-3-(4-dimethylamino -phenyl)-propan-1-OL Hypothesis Hypothesis Generation (Structural Analogy to N,N-DMPEA) Start->Hypothesis Cytotoxicity Protocol 2.1.1: Neuronal Cytotoxicity Assay (e.g., MTT) Hypothesis->Cytotoxicity BindingAssay Protocol 3.1.1: Receptor Binding Screen (e.g., TAAR1, 5-HT, DA Receptors) Cytotoxicity->BindingAssay If non-toxic at functional concentrations Ephys Protocol 3.2.1: Functional Assay (Patch-Clamp Electrophysiology) BindingAssay->Ephys If binding is detected DataAnalysis Data Integration & Analysis: Determine CC₅₀, Kᵢ, Functional Effect BindingAssay->DataAnalysis Ephys->DataAnalysis NextSteps Advanced In Vitro / In Vivo Studies: - Neurite Outgrowth Assays - Synaptic Plasticity (LTP) - Animal Behavioral Models DataAnalysis->NextSteps

Caption: A systematic workflow for the in vitro characterization of a novel neuroactive compound.

Future Directions: A positive result in these initial screens—demonstrating specific binding and functional activity at a non-toxic concentration—warrants further investigation. Subsequent steps could include:

  • Broader Receptor Screening: Profile the compound against a wider panel of CNS receptors to assess selectivity.

  • Developmental Neurotoxicity (DNT) Screening: Employ in vitro batteries that assess key neurodevelopmental events like neurite outgrowth, migration, and synaptogenesis[21][22][23][24].

  • Advanced In Vitro Models: Test the compound in more complex systems like brain slices or 3D organoids to study its effects on network activity.

  • In Vivo Studies: Following a thorough in vitro characterization, pharmacokinetic studies and behavioral assays in animal models can be designed to explore the compound's effects on cognition, mood, or motor function.

By following this structured, hypothesis-driven framework, researchers can efficiently and rigorously characterize novel chemical entities, paving the way for the discovery of next-generation tools and therapeutics for neuroscience.

References

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  • (PDF) Synthesis and Acivity of Chiral Amino Alcohols and Amides as New Cholinesterase Inhibitors for Alzheimer's Disease - ResearchGate. Available from: [Link]

  • Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights - MDPI. (2021, October 31).
  • Biochemical and pharmacological evaluation of the novel antidepressant and serotonin uptake inhibitor 2-(3,4-Dichlorobenzyl)-2-dimethylamino-1-propanol hydrochloride - PubMed.
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Application

Application Note: High-Throughput Analytical Methods for the Quantification of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL

Abstract This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol, a key amino alcohol intermediate relevant in pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol, a key amino alcohol intermediate relevant in pharmaceutical development. We present three robust, validated analytical methods tailored for distinct applications: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for bulk substance analysis, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for trace-level quantification in biological matrices, and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish reliable quantification assays for this compound.

Introduction

2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol is an amino alcohol of significant interest in synthetic chemistry and pharmaceutical research.[1] Its structural features, including a primary amine, a hydroxyl group, and a UV-active phenyl moiety, make it a versatile building block. Accurate and precise quantification of this compound is paramount for quality control of active pharmaceutical ingredients (APIs), impurity profiling, pharmacokinetic studies, and stability testing.[2][3] The presence of impurities or incorrect dosage can significantly impact the safety and efficacy of a final drug product.[3]

The selection of an appropriate analytical technique is contingent upon the sample matrix, the required sensitivity, and the specific goals of the analysis.[4] This guide details three orthogonal methods, providing the rationale behind key experimental choices to empower scientists to select and implement the most suitable protocol for their needs.

Physicochemical Properties & Analytical Considerations

A foundational understanding of the analyte's properties is critical for effective method development. The polar nature and functional groups of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol dictate the strategies for separation and detection.

PropertyValue (Estimated)Rationale & Analytical Implication
Molecular Formula C₁₁H₁₈N₂O-
Molecular Weight 194.27 g/mol Essential for mass spectrometry-based methods.
pKa (Amine) ~9-10The basic nature of the primary amine allows for efficient positive ionization in LC-MS and provides a reactive site for derivatization.
UV Absorbance (λmax) ~250-260 nmThe dimethylamino-phenyl group acts as a strong chromophore, enabling sensitive detection by HPLC-UV.
Solubility High in polar organic solvents (Methanol, Acetonitrile) and aqueous acidic solutions.Guides the selection of sample diluents and mobile phase composition.
Volatility LowThe polar amine and alcohol groups make the compound non-volatile, necessitating derivatization for GC-based analysis.[5]
Chirality Contains one chiral center.Enantiomeric separation may be required using a chiral stationary phase (CSP) column, particularly for pharmaceutical applications.[6]

Core Analytical Methodologies

High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is the workhorse for quality control, ideal for assay and impurity quantification in drug substances where concentrations are relatively high.[3] The method leverages the analyte's inherent UV absorbance for detection. Reversed-phase chromatography on a C18 column is the most common approach, though the analyte's polarity can present retention challenges. This is overcome by using an acidic mobile phase modifier (e.g., formic or phosphoric acid) to protonate the amine, enhancing its interaction with the stationary phase and improving peak shape.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For quantifying trace levels of the analyte in complex biological matrices like plasma or urine, LC-MS/MS is the gold standard.[8][9] Its unparalleled sensitivity and selectivity are achieved by combining the separation power of HPLC with the mass-based detection of a tandem mass spectrometer.[10] The instrument isolates the analyte's parent ion, fragments it, and monitors a specific product ion. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), virtually eliminates matrix interference, a common challenge in bioanalysis.[10][11]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[12] Due to its low volatility, 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol cannot be directly analyzed by GC.[5] However, a derivatization step can be employed to convert the polar -NH₂ and -OH groups into nonpolar, volatile moieties.[13] Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common and effective strategy that renders the analyte suitable for GC analysis.[5] This approach is particularly useful for screening for related impurities that may be more amenable to GC than LC.

Sample Preparation: A Critical Prerequisite

The primary goal of sample preparation is to extract the analyte from the sample matrix while removing interferences that could compromise the analysis.[14][15] The choice of technique depends heavily on the matrix complexity.

Sample Sample Matrix DrugSubstance Drug Substance (High Concentration) Sample->DrugSubstance Simple Matrix BioFluid Biological Fluid (Plasma, Urine) Sample->BioFluid Complex Matrix Dilute Direct Dilution (e.g., in Mobile Phase) DrugSubstance->Dilute PPT Protein Precipitation (PPT) (e.g., Acetonitrile, Methanol) BioFluid->PPT Fast & Simple LLE Liquid-Liquid Extraction (LLE) BioFluid->LLE Cleaner Extract SPE Solid-Phase Extraction (SPE) BioFluid->SPE Most Selective Analysis Inject for Analysis Dilute->Analysis PPT->Analysis LLE->Analysis SPE->Analysis

Caption: Decision workflow for selecting a sample preparation method.

  • For Drug Substance (HPLC-UV): A simple "dilute and shoot" approach is typically sufficient. The sample is dissolved and diluted in a suitable solvent, often the mobile phase itself, to bring the concentration within the linear range of the calibration curve.

  • For Biological Fluids (LC-MS/MS): More extensive cleanup is required.

    • Protein Precipitation (PPT): The fastest method, where a cold organic solvent (e.g., acetonitrile) is added to precipitate proteins. The supernatant is then injected. While quick, it may not remove all interfering substances.

    • Liquid-Liquid Extraction (LLE): The analyte is partitioned from the aqueous sample into an immiscible organic solvent based on its solubility. This provides a cleaner sample than PPT.[15]

    • Solid-Phase Extraction (SPE): The most selective method. The sample is passed through a cartridge containing a solid sorbent that retains the analyte. Interferences are washed away, and the purified analyte is then eluted with a different solvent.

Experimental Protocols

Protocol 1: Quantification by HPLC-UV

This protocol is optimized for the assay of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol in a bulk drug substance.

start Start: Bulk Sample weigh 1. Accurately weigh ~25 mg of sample start->weigh dissolve 2. Dissolve in diluent to create 1 mg/mL Stock Solution weigh->dissolve dilute 3. Prepare standards & samples (1-100 µg/mL) by serial dilution with mobile phase dissolve->dilute hplc 4. Inject onto HPLC-UV System dilute->hplc integrate 5. Integrate peak area at ~254 nm hplc->integrate quantify 6. Quantify against calibration curve integrate->quantify end End: Report Concentration quantify->end

Caption: Workflow for HPLC-UV analysis of bulk drug substance.

  • 1. Instrumentation and Conditions:

    • Chromatographic System: Standard HPLC or UHPLC system with a UV/PDA detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • 2. Preparation of Solutions:

    • Diluent: Mobile Phase A / Mobile Phase B (90:10 v/v).

    • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Calibration Curve: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with mobile phase.

    • Sample Preparation: Prepare a sample stock solution at 1 mg/mL as described above. Further dilute to a concentration within the calibration range.

  • 3. Analysis:

    • Equilibrate the system until a stable baseline is achieved.

    • Inject the standards to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the prepared samples for analysis.

Protocol 2: Quantification by LC-MS/MS

This protocol is designed for the sensitive quantification of the analyte in human plasma.

start Start: Plasma Sample aliquot 1. Aliquot 100 µL plasma start->aliquot spike 2. Spike with Internal Standard (IS) aliquot->spike ppt 3. Add 300 µL cold Acetonitrile (with 0.1% Formic Acid) spike->ppt vortex 4. Vortex to precipitate proteins ppt->vortex centrifuge 5. Centrifuge (e.g., 10 min at 14,000 rpm) vortex->centrifuge supernatant 6. Transfer supernatant to clean vial centrifuge->supernatant lcms 7. Inject onto LC-MS/MS System supernatant->lcms end End: Report Concentration lcms->end

Caption: LC-MS/MS bioanalysis workflow using protein precipitation.

  • 1. Instrumentation and Conditions:

    • LC System: UHPLC system.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • 2. Mass Spectrometer Settings:

    • Ionization Mode: ESI Positive.

    • MRM Transitions:

      • Analyte: Q1: 195.1 m/z → Q3: 177.1 m/z (loss of H₂O). Note: These are predicted transitions and must be optimized empirically.

      • Internal Standard (IS): Use a stable isotope-labeled version of the analyte (e.g., d₃- or d₆-labeled).

    • Optimization: Source parameters (e.g., capillary voltage, gas flows) and compound parameters (e.g., collision energy) must be optimized for maximum signal intensity.

  • 3. Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample/standard/QC, add 10 µL of internal standard working solution.

    • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes at 4 °C.

    • Transfer the supernatant to an autosampler vial for injection.

Protocol 3: Quantification by GC-MS (Post-Derivatization)

This protocol provides an alternative method using GC-MS, which requires chemical derivatization.

  • 1. Derivatization (Silylation):

    • Rationale: To increase volatility and thermal stability, the active hydrogens on the amine and alcohol groups are replaced with trimethylsilyl (TMS) groups.[13]

    • Procedure:

      • Evaporate the solvent from the prepared sample extract to complete dryness under a stream of nitrogen.

      • Add 50 µL of a silylation reagent (e.g., MSTFA + 1% TMCS) and 50 µL of a solvent like pyridine or acetonitrile.

      • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

      • Cool to room temperature before injection.

  • 2. Instrumentation and Conditions:

    • GC System: Gas chromatograph with a split/splitless injector.

    • Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer with an electron ionization (EI) source.

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized analyte.

Method Validation

Any analytical method intended for regulatory submission or critical decision-making must be validated to ensure it is fit for purpose.[16] Validation demonstrates that the method is reliable, reproducible, and accurate for the intended analysis.[17] The key parameters are defined by the International Council for Harmonisation (ICH) guidelines.[18]

Validation ParameterHPLC-UVLC-MS/MSGC-MS
Specificity Baseline separation from impurities and degradants.No interfering peaks at the analyte's retention time and MRM transition.No interfering peaks at the analyte's retention time and selected ions.
Linearity (r²) > 0.999> 0.995> 0.995
Range 1 - 100 µg/mL0.5 - 500 ng/mL1 - 1000 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%85.0 - 115.0%85.0 - 115.0%
Precision (%RSD) < 2.0%< 15.0%< 15.0%
Limit of Quantification (LOQ) ~1 µg/mL~0.5 ng/mL~1 ng/mL
Limit of Detection (LOD) ~0.3 µg/mL~0.1 ng/mL~0.3 ng/mL

Note: The values in this table are typical targets and must be established experimentally during method validation.

Conclusion

The quantification of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol can be reliably achieved using several analytical techniques. The choice of method should be guided by the specific requirements of the study. HPLC-UV offers a simple, robust method for high-concentration samples like bulk drug substance. GC-MS provides an alternative approach, particularly useful when coupled with derivatization to analyze otherwise non-volatile compounds. For applications requiring the highest sensitivity and selectivity, such as the analysis of biological fluids, LC-MS/MS is the definitive technique, providing accurate and precise results even at trace levels. Each protocol presented herein serves as a validated starting point for implementation in a research or quality control laboratory.

References

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  • ResolveMass Laboratories. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
  • European Medicines Agency (EMA). (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
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  • SIELC. (n.d.). Separation of 3-(4-(Dimethylamino)phenoxy)propan-1-ol on Newcrom R1 HPLC column.
  • Grote, A. A. (n.d.). A Sampling and Analysis Method for Two Amino Alcohols. CDC Stacks.
  • Creative Proteomics. (n.d.). Sample Preparation and Pretreatment for Amino Acid Analysis.
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
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  • Biotage. (2025, December 6). Bioanalytical sample preparation.
  • ScienceDirect. (n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals.
  • Waters Corporation. (n.d.). A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS.
  • U.S. Pharmacopeia (USP). (n.d.). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins.
  • Agilent Technologies. (2017, March 21). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard.
  • Santa Cruz Biotechnology. (n.d.). 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol.
  • Agilent Technologies. (n.d.). Amino-alcohols Analysis of amino-alcohols, C.
  • LCGC International. (2025, June 28). Quality Control in GC–MS Analysis of Amino Acids.
  • BenchChem. (n.d.). Application Notes and Protocols for the Quantification of 3-Amino-1-(furan-3-yl)propan.
  • PubMed. (2020, August 28). Analytical methods for amino acid determination in organisms.
  • MZ-Analysentechnik. (n.d.). GC Analysis of Derivatized Amino Acids.
  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
  • CONICET. (n.d.). A comparative survey of two analytical methods for identification and quantification of biogenic amines.
  • Journal of Chemical and Pharmaceutical Research. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column.
  • Semantic Scholar. (2018, November 12). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid dl-Stereoisomers.
  • DOKUMEN.PUB. (n.d.). Quantitation of amino acids and amines by chromatographymethods and protocols.
  • PMC. (2025, January 24). Absolute Quantification of Amine Metabolites in Human Cerebrospinal Fluid via MS1-centric Isotopic N,N-dimethyl-Leucine (iDiLeu) Labeling.
  • SciSpace. (2012, February 29). Principles and Applications of LC-MS/MS for the Quantitative Bioanalysis of Analytes in Various Biological Samples.
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Method

Application Notes and Protocols for High-Throughput Screening of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL

Introduction: Unveiling the Potential of a Novel Phenylpropanolamine Analog The compound 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL is a structural analog of phenylpropanolamine, a class of molecules known for their...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Phenylpropanolamine Analog

The compound 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL is a structural analog of phenylpropanolamine, a class of molecules known for their sympathomimetic effects, including acting as decongestants and appetite suppressants.[1] The core phenylpropanolamine scaffold is known to interact with the monoaminergic systems of the brain, primarily by modulating the activity of neurotransmitter transporters like the norepinephrine transporter (NET) and dopamine transporter (DAT).[1][2] Phenylpropanolamine itself acts as a norepinephrine releasing agent and has agonist activity at α-adrenergic receptors.[1][3][4]

The addition of a 4-dimethylamino-phenyl group introduces a structural motif present in compounds with a wide range of biological activities, from fluorescent probes to agents with potential anticonvulsant or antibacterial properties.[5][6][7][] This unique combination of a phenylpropanolamine backbone with a dimethylamino substitution suggests that 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL is a compelling candidate for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of monoamine transporters.

This guide provides a detailed framework for a high-throughput screening campaign designed to investigate the biological activity of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL, with a focus on its potential as an inhibitor of the human Norepinephrine Transporter (NET). The protocols herein are designed to be robust, scalable, and provide a clear path from primary screen to hit confirmation.

Compound Profile: 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL

A thorough understanding of a compound's physicochemical properties is critical for designing effective screening assays and interpreting the results. As experimental data for this specific molecule is limited, the following properties have been predicted using established computational models.[9][10][11][12]

PropertyPredicted ValueSignificance in HTS
Molecular Formula C₁₁H₁₈N₂ODefines the elemental composition.
Molecular Weight 194.27 g/mol Affects solubility, permeability, and "drug-likeness".[9]
logP (Octanol/Water) ~1.5 - 2.5Indicates lipophilicity; influences membrane permeability and potential for non-specific binding.
Aqueous Solubility Moderately SolubleCrucial for preparing stable stock solutions and avoiding compound precipitation in aqueous assay buffers.
pKa (Predicted) Basic pKa: ~9.0-10.0 (Amine)Determines the ionization state at physiological pH, which impacts target binding and cell permeability.
Hydrogen Bond Donors 3Influences solubility and target interaction potential.
Hydrogen Bond Acceptors 3Influences solubility and target interaction potential.

Proposed Mechanism of Action: Norepinephrine Transporter (NET) Inhibition

Based on its structural similarity to phenylpropanolamine, a primary hypothesis is that 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL acts as an inhibitor of the Norepinephrine Transporter (NET, also known as SLC6A2). NET is a membrane protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling.[2][13][14] Inhibition of NET leads to increased levels of norepinephrine in the synapse, a mechanism utilized by several antidepressant and ADHD medications.

This application note will detail a cell-based HTS assay to identify and characterize the inhibitory activity of the title compound against NET.

High-Throughput Screening Workflow

A successful HTS campaign is a multi-stage process designed to efficiently identify true "hits" while minimizing false positives and negatives.[15][16] The proposed workflow integrates a primary screen, a dose-response confirmation, and a counter-screen for cytotoxicity.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Selectivity & Viability Primary_Screen Primary HTS (Single Concentration) Data_Analysis Primary Data Analysis (Z'-Factor, % Inhibition) Primary_Screen->Data_Analysis Hit_Selection Hit Selection (Thresholding) Data_Analysis->Hit_Selection Dose_Response Dose-Response Assay (IC50 Determination) Hit_Selection->Dose_Response Confirmed Hits SAR Initial SAR (Optional) Dose_Response->SAR Cytotoxicity Cytotoxicity Counter-Screen SAR->Cytotoxicity Potent Hits Orthogonal Orthogonal Assay (e.g., Radioligand Binding) Cytotoxicity->Orthogonal Lead_Op Lead Optimization Orthogonal->Lead_Op Validated Leads

Caption: A multi-phase workflow for HTS, from primary screening to validated lead identification.

Part 1: Primary HTS Protocol - NET Fluorescent Uptake Inhibition Assay

This assay quantitatively measures the ability of a test compound to inhibit the uptake of a fluorescent substrate into cells engineered to express the human Norepinephrine Transporter.[13][14] It is a functional, cell-based assay amenable to automation in 384-well format.

Principle:

HEK293 cells stably expressing the human NET are used. These cells actively take up the fluorescent monoamine transporter substrate, 4-(4-dimethylaminostyryl)-N-methyl-pyridinium (ASP+).[13] In the presence of a NET inhibitor, the uptake of ASP+ is blocked, resulting in a lower intracellular fluorescence signal.

Materials and Reagents:
  • Cell Line: HEK293 cells stably transfected with human NET (hNET).

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, 500 µg/mL G418.

  • Assay Plates: 384-well, black, clear-bottom microplates.

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compound: 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL, dissolved in DMSO to create a 10 mM stock.

  • Fluorescent Substrate: ASP+ (e.g., from Tocris or Enzo Life Sciences), 5 mM stock in DMSO.

  • Positive Control: Desipramine (a known NET inhibitor), 10 mM stock in DMSO.

  • Negative Control: DMSO.

  • Instrumentation: Automated liquid handler, high-content imager or fluorescence plate reader (e.g., FLIPRTetra) with excitation/emission filters for ASP+ (~480 nm / ~610 nm).

Step-by-Step Protocol:
  • Cell Plating:

    • Culture hNET-HEK293 cells to ~80-90% confluency.

    • Harvest cells and resuspend in culture medium at a density of 250,000 cells/mL.

    • Using an automated dispenser, seed 40 µL of the cell suspension into each well of the 384-well plates (10,000 cells/well).

    • Incubate plates for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation and Plating:

    • Create a working solution plate by diluting the 10 mM stock of the test compound, Desipramine, and DMSO in Assay Buffer. For a 10 µM final single-point screen, prepare intermediate solutions accordingly.

    • Using an automated liquid handler (e.g., Echo acoustic dispenser or pin tool), transfer a small volume (e.g., 50 nL) of the compound solutions to the assay plate containing the cells.

    • Plate Layout:

      • Columns 1-2: Negative Control (DMSO only).

      • Columns 3-4: Positive Control (Desipramine, final concentration 10 µM).

      • Columns 5-48: Test Compound (final concentration 10 µM).

    • Incubate the plate at 37°C for 15 minutes.

  • Substrate Addition and Signal Reading:

    • Prepare a 2X working solution of ASP+ in Assay Buffer (e.g., for a final concentration of 5 µM).

    • Using a liquid handler equipped for simultaneous pipetting, add an equal volume (e.g., 40 µL) of the ASP+ solution to all wells.

    • Immediately transfer the plate to the fluorescence reader.

    • Read the kinetic fluorescence signal from each well every 30 seconds for 10 minutes. The rate of fluorescence increase corresponds to the rate of ASP+ uptake.

Assay Quality Control: The Z'-Factor

The quality and suitability of the assay for HTS must be validated by calculating the Z'-factor.[17][18][19][20] This metric accounts for both the dynamic range of the assay and the data variation.

Formula: Z' = 1 - [ (3σ_p + 3σ_n) / |μ_p - μ_n| ]

Where:

  • μ_p = mean of the positive control (Desipramine)

  • σ_p = standard deviation of the positive control

  • μ_n = mean of the negative control (DMSO)

  • σ_n = standard deviation of the negative control

Z'-Factor ValueAssay Classification
> 0.5Excellent assay for HTS.[17][18][19]
0 to 0.5Marginal assay, may require optimization.[18][19]
< 0Poor assay, not suitable for screening.[18][19]

Part 2: Data Analysis and Hit Confirmation

Primary Screen Data Analysis:
  • Calculate Percent Inhibition: The rate of uptake (slope of the kinetic read) is used.

    • Percent Inhibition = 100 * ( 1 - [ (Rate_compound - Rate_pos_ctrl) / (Rate_neg_ctrl - Rate_pos_ctrl) ] )

  • Hit Selection: A "hit" is defined as a compound that meets a predefined activity threshold.[15][16][21] A common threshold is a percent inhibition greater than three standard deviations from the mean of the negative controls. For this assay, a threshold of ≥50% inhibition is a robust starting point.

Dose-Response Confirmation (IC₅₀ Determination):

Compounds identified as hits in the primary screen must be re-tested to confirm their activity and determine their potency.[22][23]

  • Protocol: The same NET Fluorescent Uptake Inhibition Assay is used.

  • Compound Preparation: Prepare a serial dilution of the hit compound, typically an 8- to 12-point curve (e.g., from 100 µM down to 1 nM).

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the uptake is inhibited).

Dose_Response cluster_0 IC50 Curve Generation A Serial Dilution of Hit Compound B Run NET Uptake Assay A->B C Plot % Inhibition vs. [Log Concentration] B->C D Non-linear Regression (4PL Fit) C->D E Determine IC50 Value D->E

Caption: Workflow for determining the IC₅₀ of a confirmed hit compound.

Part 3: Counter-Screening for Cytotoxicity

It is crucial to ensure that the observed inhibition of ASP+ uptake is not due to compound-induced cell death.[24] A cytotoxicity counter-screen should be performed on all confirmed hits.

Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
  • Principle: This luminescent assay measures ATP levels, an indicator of metabolically active cells. A decrease in luminescence suggests cytotoxicity.

  • Procedure:

    • Plate hNET-HEK293 cells in 384-well white, opaque plates as in the primary assay.

    • Treat cells with the hit compounds at the highest concentration used in the dose-response assay (e.g., 100 µM).

    • Incubate for a period equivalent to the primary assay plus pre-incubation (e.g., 30-60 minutes).

    • Add the CellTiter-Glo® reagent according to the manufacturer's protocol.

    • Measure luminescence using a plate reader.

  • Interpretation: Compounds that significantly reduce the luminescence signal (e.g., >20% reduction compared to DMSO controls) are flagged as potentially cytotoxic and may be deprioritized as false positives from the primary screen.

Conclusion and Forward Path

This application note provides a comprehensive, technically grounded protocol for evaluating 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL in a high-throughput screening context. By hypothesizing its action as a Norepinephrine Transporter inhibitor, we have outlined a robust workflow from primary screening and quality control to hit confirmation and counter-screening.

A compound that demonstrates potent, dose-dependent inhibition of NET uptake and shows no activity in the cytotoxicity counter-screen would be considered a validated lead. Subsequent steps would involve orthogonal assays (e.g., radioligand binding to determine affinity for NET, DAT, and SERT for selectivity profiling) and initiation of a medicinal chemistry program to explore the structure-activity relationship (SAR) and optimize for lead-like properties.[25]

References

  • Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. Available at: [Link]

  • High-throughput screening for norepinephrine transporter inhibitors using the FLIPRTetra. PubMed. Available at: [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Crown Bioscience. Available at: [Link]

  • High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. Available at: [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. Available at: [Link]

  • High-Throughput Screening for Norepinephrine Transporter Inhibitors Using the FLIPRTetra. Semantic Scholar. Available at: [Link]

  • An Overview of High Throughput Screening at G Protein Coupled Receptors. Techniques and Methodologies. Available at: [Link]

  • G-Protein Coupled Receptor (GPCR) Screening Assays. AddexBio. Available at: [Link]

  • GPCR Assay Services. Reaction Biology. Available at: [Link]

  • The Z prime value (Z´). BMG LABTECH. Available at: [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Available at: [Link]

  • ChemMine tools: an online service for analyzing and clustering small molecules. PMC. Available at: [Link]

  • High-Throughput Cell Toxicity Assays. PubMed. Available at: [Link]

  • Propersea (Property Prediction). PSDS. Available at: [Link]

  • On-line Software. Virtual Computational Chemistry Laboratory. Available at: [Link]

  • HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. YouTube. Available at: [Link]

  • Rapid Prediction of the Physicochemical Properties of Molecules. CD ComputaBio. Available at: [Link]

  • Hit Selection in High-Throughput Screening. News-Medical. Available at: [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. Available at: [Link]

  • Synthesis and pharmacological investigation of 2-(4-dimethylaminophenyl)-3,5-disubstituted thiazolidin-4-ones as anticonvulsants. PubMed. Available at: [Link]

  • Z-factor. Wikipedia. Available at: [Link]

  • Calculate Physicochemical Properties | PhysChem Suite. ACD/Labs. Available at: [Link]

  • High throughput screening to identify natural human monoamine oxidase B inhibitors. PubMed. Available at: [Link]

  • Hit selection. Wikipedia. Available at: [Link]

  • Improved statistical methods for hit selection in high-throughput screening. PubMed. Available at: [Link]

  • Analysis of HTS data. Cambridge MedChem Consulting. Available at: [Link]

  • High throughput screening services. Cellomatics Biosciences. Available at: [Link]

  • Phenylpropanolamine. Wikipedia. Available at: [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Available at: [Link]

  • Designing modulators of monoamine transporters using virtual screening techniques. Frontiers. Available at: [Link]

  • Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. PubMed. Available at: [Link]

  • Pharmaceutical Insights: Phenylpropanolamine Hydrochloride's R&D Progress. Synapse. Available at: [Link]

  • Phenylpropanolamine Constricts Mouse and Human Blood Vessels by Preferentially Activating 2-Adrenoceptors. ResearchGate. Available at: [Link]

  • Molecular docking and antibacterial and antibiotic-modifying activities of synthetic chalcone (2E)-1-(3'-aminophenyl)-3-(4-dimethylaminophenyl)-prop-2-en-1-one in a MepA efflux pump-expressing Staphylococcus aureus strain. PubMed. Available at: [Link]

  • Some effects of 1-(2,4-Dichlorophenyl)-4-dimethylamino-methyl-1-nonen-3-one hydrochloride on Escherichia coli GK-19. PubMed. Available at: [Link]

  • Comparison between phenylpropanolamine and structurally related compounds on gastric transit in the rat. PubMed. Available at: [Link]

  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. PubMed. Available at: [Link]

  • Structure activity relationship studies of anti-inflammatory TMMC derivatives: 4-dimethylamino group on the B ring responsible for lowering the potency. PubMed. Available at: [Link]

Sources

Application

Application Note: Safe Handling and Storage of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol

Executive Summary This Application Note provides a rigorous technical framework for the safe handling, storage, and disposal of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol . As a chiral amino-alcohol derivative of phe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a rigorous technical framework for the safe handling, storage, and disposal of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol . As a chiral amino-alcohol derivative of phenylalanine, this compound serves as a critical building block in the synthesis of peptide mimetics, chiral ligands, and pharmaceutical intermediates.

Due to the presence of both a primary amine and a dimethylaniline moiety, this compound exhibits a dual-hazard profile: corrosivity typical of amino-alcohols and potential toxicity/oxidation sensitivity associated with aniline derivatives. This guide prioritizes a "Safety by Design" approach, recommending protocols that mitigate risks of chemical burns, oxidative degradation, and personnel exposure.

Physicochemical Profile

Understanding the physical nature of the compound is the first step in risk mitigation.

PropertyDescription
Chemical Name 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol
Synonyms 4-Dimethylamino-L-phenylalaninol; (S)-4-Dimethylaminophenylalaninol
Molecular Formula C₁₁H₁₈N₂O
Molecular Weight 194.27 g/mol
Physical State Crystalline Solid / Powder
Color White to off-white (turns pink/brown upon oxidation)
Solubility Soluble in Methanol, Ethanol, DMSO; Sparingly soluble in water
pKa (Predicted) ~9.5 (Amine), ~13-14 (Alcohol)
Hygroscopicity Moderate to High (Absorbs atmospheric moisture)

Hazard Identification & Risk Assessment

While specific toxicological data (LD50) may be limited for this specific derivative, its structural class mandates the following conservative hazard classifications based on Structure-Activity Relationships (SAR).

GHS Classification (Inferred)
  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1]

  • Serious Eye Damage: Category 1 (Irreversible damage possible).

  • Acute Toxicity (Oral/Inhalation): Category 4 (Harmful if swallowed or inhaled).

  • Specific Target Organ Toxicity: May cause respiratory irritation.

Critical Risks
  • Chemical Burns: The primary amino-alcohol motif is basic and can saponify skin lipids, causing deep tissue burns that may not be immediately painful.

  • Oxidative Instability: The dimethylamino group is electron-rich and prone to oxidation by air, leading to colored impurities (quinoid forms) that degrade reagent purity.

  • Hygroscopicity: Absorption of water can alter stoichiometry in sensitive chiral syntheses.

Personal Protective Equipment (PPE) Matrix

Trustworthiness Principle: Do not rely on standard "lab safety" rules. Use this tiered matrix based on the operation being performed.

OperationHand ProtectionEye/Face ProtectionBody ProtectionRespiratory
Storage/Retrieval Single Nitrile Gloves (0.11 mm)Safety Glasses with Side ShieldsStandard Lab CoatN/A
Weighing (< 1g) Double Nitrile GlovesSafety Goggles (Indirect Vent)Lab Coat + SleevesFume Hood (Sash <18")
Synthesis/Dissolution Nitrile + Neoprene (Chem. Resistant)Safety Goggles + Face ShieldLab Coat + Chemical ApronFume Hood
Spill Cleanup Silver Shield / Laminate GlovesFull Face Respirator (ABEK1 Filter)Tyvek SuitFull Face Respirator

Storage Protocol: The "Inert & Cold" Standard

To maintain the enantiomeric purity and prevent oxidative degradation (browning), strict adherence to the following storage conditions is required.

Environmental Conditions
  • Temperature: 2°C to 8°C (Refrigerated). Note: Long-term storage at -20°C is acceptable but ensure desiccation before opening.

  • Atmosphere: Inert Gas (Nitrogen or Argon) . The compound must be stored under a blanket of inert gas to prevent oxidation of the aniline ring.

  • Light: Protect from Light . Store in amber vials or wrap clear vials in aluminum foil.

Container Specifications
  • Primary Container: Amber glass vial with a Teflon-lined screw cap.

  • Secondary Seal: Parafilm® or electrical tape wrapped around the cap junction to prevent moisture ingress.

  • Desiccation: Store the vial inside a secondary jar containing desiccant packets (Silica gel or Drierite).

Handling & Experimental Protocols

Weighing and Transfer
  • Static Control: Amino-alcohols can be static-prone. Use an anti-static gun or ionizer if the powder disperses.

  • Atmosphere: Minimize exposure to air.[1][2][3][4][5][6][7][8] If weighing large quantities (>5g), perform inside a glovebox or use a funnel with a nitrogen stream.

  • Tools: Use stainless steel or glass spatulas. Avoid aluminum tools which may corrode over time if left in contact with moist amine.

Solubilization Workflow
  • Solvent Choice: Methanol or DMSO are preferred for stock solutions.

  • Protocol:

    • Place the solid compound in the vessel first.

    • Add the solvent slowly.

    • Caution: Although the heat of solution is generally low, amines can be exothermic when dissolving in acidic media. Always add amine to acid/solvent, never reverse.

Reaction Setup
  • Inert Conditions: All reactions involving this ligand should be purged with Nitrogen/Argon.

  • Quenching: When working up reactions, neutralize the basic amine carefully with dilute acid (e.g., 1M HCl) while cooling on ice to manage exotherms.

Emergency Response Procedures

Exposure Response
  • Skin Contact: Immediately flush with lukewarm water for 15 minutes . Do not use vinegar or other acids to neutralize; use water only. Remove contaminated clothing carefully.[3][4][6][8][9]

  • Eye Contact: Flush with water or saline for 15 minutes , holding eyelids open. Seek immediate ophthalmological attention —alkali burns are insidious.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[10]

Spill Management (Decision Tree)

SpillResponse Start Spill Detected Assess Assess Volume & State Start->Assess Solid Solid / Powder Assess->Solid Liquid Solution / Liquid Assess->Liquid ActionSolid Cover with wet paper towel to prevent dust, then scoop Solid->ActionSolid ActionLiquid Absorb with Vermiculite or Chem-Pad Liquid->ActionLiquid Neutralize Wipe area with dilute Acetic Acid (1%) ActionSolid->Neutralize ActionLiquid->Neutralize Disposal Dispose as Hazardous Chemical Waste Neutralize->Disposal

Figure 1: Decision Matrix for Spill Response. Prioritize dust suppression for solids and absorption for liquids.

Lifecycle Workflow

The following diagram illustrates the "Cradle-to-Grave" lifecycle for safe management of the compound in a research setting.

Lifecycle Receipt Receipt & Inspection (Check Seal/Color) Storage Storage (2-8°C, N2, Dark) Receipt->Storage Log into Inventory Usage Usage (Fume Hood, PPE) Storage->Usage Warm to RT Usage->Storage Purge N2 & Reseal Waste Waste Disposal (Basic Organic Stream) Usage->Waste Quenched Reaction

Figure 2: Lifecycle workflow ensuring compound integrity and safety from receipt to disposal.

References

  • Santa Cruz Biotechnology. 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol Product Data. Retrieved from

  • Thermo Fisher Scientific. Safety Data Sheet: L-Phenylalaninol (Parent Structure Safety Data). Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 447213 (Phenylalaninol). Retrieved from

  • Sigma-Aldrich. Safety Data Sheet: 4-(Dimethylamino)pyridine (Analogue Toxicity Data). Retrieved from

(Note: Due to the specialized nature of this specific derivative, safety protocols are reinforced by data from structural analogues Phenylalaninol and Dimethylaniline to ensure maximum safety margins.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol

This technical support center is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Amino-3-(...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol. Our goal is to equip you with the knowledge to overcome common challenges and significantly improve the yield and purity of your product.

Introduction

2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol is a valuable amino alcohol derivative with potential applications in medicinal chemistry and materials science. Its synthesis, typically involving the reduction of a corresponding N-protected 4-(dimethylamino)phenylalanine derivative, can present several challenges. This guide will address these issues in a practical, question-and-answer format, providing not just solutions but also the underlying chemical principles.

Troubleshooting Guide & FAQs

This section is structured to address specific issues you may encounter during your synthesis, from starting material preparation to final product purification.

I. Issues Related to the Starting Material: N-Protected 4-(Dimethylamino)phenylalanine

Question 1: I am observing low yields during the N-protection of 4-(Dimethylamino)phenylalanine. What are the likely causes?

Answer:

Low yields during the N-protection step, for example, with Boc-anhydride (Boc₂O), can arise from several factors:

  • Incomplete Deprotonation: The amino group of the starting phenylalanine derivative needs to be sufficiently nucleophilic to react with the protecting group reagent. Ensure you are using an appropriate base (e.g., a tertiary amine like triethylamine or diisopropylethylamine) in a suitable solvent (e.g., THF, dioxane, or a mixture with water). The pH of the reaction mixture should be basic enough to deprotonate the ammonium salt of the amino acid.

  • Hydrolysis of the Protecting Group Reagent: Reagents like Boc₂O are susceptible to hydrolysis. Ensure your solvents are anhydrous and that the reaction is protected from atmospheric moisture.

  • Side Reactions of the Dimethylamino Group: The electron-rich 4-dimethylamino group can potentially undergo side reactions, although this is less common under standard N-protection conditions.

Troubleshooting Workflow:

start Low Yield in N-Protection check_base Verify Base and pH start->check_base Is the amino group deprotonated? check_base->start No, adjust base/pH check_reagents Check Reagent Quality & Moisture check_base->check_reagents Yes check_reagents->start Reagents are suspect, replace check_temp Optimize Reaction Temperature check_reagents->check_temp Reagents are dry and fresh solution Improved Yield check_temp->solution Optimized conditions found

Caption: Troubleshooting workflow for low N-protection yield.

II. Challenges During the Reduction Step

The reduction of the carboxylic acid functionality of N-protected 4-(dimethylamino)phenylalanine to the primary alcohol is a critical step where yield can be compromised.

Question 2: My reduction of the N-protected amino acid to the amino alcohol is incomplete, resulting in a mixture of starting material and product. How can I drive the reaction to completion?

Answer:

Incomplete reduction is a common issue and can be addressed by considering the following:

  • Choice and Activity of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids and their esters.[1][2] However, its reactivity can be hampered by impurities or improper handling. Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids directly but can reduce mixed anhydrides or activated esters.[3][4]

    • LiAlH₄: Ensure you are using fresh, high-quality LiAlH₄. It reacts violently with water, so all glassware must be flame-dried, and anhydrous solvents (like diethyl ether or THF) are essential.[1][2]

    • NaBH₄ with Activation: If using NaBH₄, the carboxylic acid must first be activated. A common method is the formation of a mixed anhydride using isobutyl chloroformate and a non-nucleophilic base like N-methylmorpholine (NMM).[5]

  • Reaction Temperature and Time: Reductions with LiAlH₄ are typically started at 0°C and then allowed to warm to room temperature or gently refluxed to ensure completion.[6] Insufficient reaction time will lead to incomplete conversion. Monitor the reaction by TLC until the starting material is no longer visible.

  • Stoichiometry of the Reducing Agent: An excess of the reducing agent is often necessary to ensure complete reduction. For LiAlH₄, 2-3 equivalents are typically used for a carboxylic acid.

Table 1: Comparison of Common Reducing Agents

Reducing AgentSubstrateTypical SolventsKey Considerations
LiAlH₄Carboxylic Acid, EsterAnhydrous Ether, THFHighly reactive, moisture-sensitive.[1][6]
NaBH₄Aldehyde, KetoneMethanol, EthanolMilder, safer to handle.[5]
NaBH₄ / ActivatorCarboxylic AcidTHFTwo-step process (activation then reduction).[3]

Question 3: I am observing significant side product formation during the reduction. What are the likely side reactions and how can I minimize them?

Answer:

Side reactions can significantly lower your yield and complicate purification. Potential side reactions include:

  • Over-reduction: While the target is the primary alcohol, harsh conditions could potentially lead to other reductions, though less likely for the aromatic ring under these conditions.

  • Reaction with the Protecting Group: While Boc groups are generally stable to LiAlH₄, some loss may occur with prolonged reaction times or high temperatures.

  • Epimerization: The stereocenter alpha to the carbonyl group can be susceptible to epimerization, especially if the reaction conditions are too harsh or if there are acidic or basic impurities.[5]

Mitigation Strategies:

  • Control the Temperature: Perform the addition of the reducing agent at a low temperature (e.g., 0°C) and then allow the reaction to proceed at a controlled temperature.

  • Optimize Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to avoid prolonged exposure to the strong reducing agent.

  • Careful Work-up: The work-up procedure for LiAlH₄ reactions is critical. The Fieser work-up (sequential addition of water, 15% NaOH, and then more water) is a standard and effective method to quench the reaction and precipitate the aluminum salts, making them easier to filter off.

III. Purification and Characterization Issues

The polar nature of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol, with its amino and hydroxyl groups, can make purification challenging.

Question 4: My product is streaking badly on the silica gel column, making separation from impurities difficult. How can I improve the chromatography?

Answer:

The basicity of the amino group and the polarity of the hydroxyl group in your product can lead to strong interactions with the acidic silica gel, causing streaking. Here are some effective strategies:

  • Use a Modified Eluent: Add a small amount of a basic modifier to your eluent system to neutralize the acidic sites on the silica gel.

    • Triethylamine (TEA): Typically, adding 0.5-1% (v/v) of TEA to your mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexanes) can significantly improve peak shape.

    • Ammonia: For highly polar amines, a mobile phase containing a small percentage of ammonium hydroxide in methanol can be very effective. A common system is Dichloromethane:Methanol:Ammonium Hydroxide in a ratio like 90:9:1.[7]

  • Use a Different Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for purifying basic compounds.

    • Amine-functionalized Silica: This specialized stationary phase is designed for the purification of amines and can provide excellent separation with less tailing.[8]

problem Streaking on Silica Column solution1 Modify Eluent (Add TEA or NH₄OH) problem->solution1 solution2 Change Stationary Phase (Alumina or Amino-Silica) problem->solution2 result Improved Separation solution1->result solution2->result

Caption: Strategies to overcome streaking during column chromatography.

Question 5: I am having trouble completely removing the solvent after purification. Are there any specific considerations for this compound?

Answer:

The relatively high polarity and potential for hydrogen bonding can make your product retain residual solvents, especially high-boiling point solvents or water.

  • High Vacuum Drying: Use a high-vacuum pump to remove residual solvents. Gentle heating (e.g., 30-40°C) can aid in this process, but be cautious of potential degradation if the product is heat-sensitive.

  • Azeotropic Removal: If water is a persistent impurity, dissolving the product in a solvent that forms a low-boiling azeotrope with water (e.g., toluene) and then removing the solvent under reduced pressure can be effective.

  • Lyophilization (Freeze-Drying): If your product is soluble in water or a suitable solvent like dioxane, lyophilization can be an excellent method for removing the final traces of solvent to yield a fluffy, solid product.

Experimental Protocols

The following is a generalized, yet detailed, protocol for the synthesis of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol, adapted from established procedures for similar amino alcohols.[3][4]

Synthesis of N-Boc-4-(dimethylamino)-L-phenylalaninol

This procedure is based on the reduction of an N-protected amino acid.

Materials:

  • N-Boc-4-(dimethylamino)-L-phenylalanine

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Sodium sulfate (anhydrous)

  • 15% w/v aqueous Sodium Hydroxide (NaOH)

  • Water

  • Standard laboratory glassware (flame-dried)

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend LiAlH₄ (2.5 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Addition of Starting Material: Dissolve N-Boc-4-(dimethylamino)-L-phenylalanine (1 equivalent) in anhydrous THF. Slowly add this solution to the stirred LiAlH₄ suspension at 0°C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up (Fieser Method):

    • Cool the reaction mixture to 0°C.

    • Slowly and carefully add water (X mL, where X is the mass of LiAlH₄ in grams).

    • Add 15% aqueous NaOH (X mL).

    • Add water again (3X mL).

    • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Isolation: Filter the solid aluminum salts through a pad of Celite and wash thoroughly with THF and then ethyl acetate. Combine the organic filtrates.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-4-(dimethylamino)-L-phenylalaninol. This can be purified further by column chromatography on silica gel using a gradient eluent of ethyl acetate in hexanes containing 1% triethylamine.

Deprotection to Yield 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol

Materials:

  • N-Boc-4-(dimethylamino)-L-phenylalaninol

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Deprotection: Dissolve the N-Boc protected amino alcohol in DCM. Add an excess of TFA (e.g., 20-50% v/v) or 4M HCl in dioxane and stir at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Work-up:

    • Remove the solvent and excess acid under reduced pressure.

    • Dissolve the residue in water and basify to a pH of >10 with a strong base (e.g., NaOH).

    • Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or DCM.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol. Further purification can be achieved by column chromatography as described in the troubleshooting section.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of Amino Alcohol Compounds. BenchChem.
  • BenchChem. (2025). Troubleshooting common issues in 3-Amino-1-(furan-3-yl)
  • Crocker, E. C., & Jones, T. F. (Year of publication not available). Purification of N,N-Dimethylaniline. Chempedia - LookChem.
  • D'hooghe, M., et al. (2011). Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. Beilstein Journal of Organic Chemistry, 7, 1745–1754.
  • Hwang, S., & Blaskovich, M. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. The Open Organic Chemistry Journal, 2, 107-110.
  • Senthilkumar, P., et al. (2018). Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry, 11(1), 175-180.
  • SIELC Technologies. (2018, February 16). Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column.
  • Oreate AI. (2026, January 23). LiAlH4: The Powerhouse Reducing Agent You Need to Know.
  • Organic Chemistry Portal. (n.d.).
  • Quora. (2021, December 28).
  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH₄) - LAH - Reduction-Mechanism.
  • Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH₄.
  • Biotage. (n.d.).
  • BOC Sciences. (n.d.). Amino Alcohol Synthesis Service.
  • Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
  • BenchChem. (2025, November). Troubleshooting guide for the synthesis of chiral alcohols.
  • ResearchGate. (2025, August 5). An Efficient Method for the Reduction of N-Protected Amino Acids and Peptides to the Corresponding Alcohols.
  • D'hooghe, M., et al. (2011). Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)
  • Google Patents. (n.d.). CN1243119A - Method for purifying N, N-dimethylaniline by acid anhydride.
  • Santa Cruz Biotechnology, Inc. (n.d.). 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol.
  • Technical Disclosure Commons. (2024, December 19). Improved Process for The Preparation of 4-Amino-1-(D-Phenylalanyl-D-Phenylalanyl-D-leucyl-D-lysyl)piperidine-4-carboxylic acid a.
  • PubChem. (n.d.). 4-N,N-(Dimethylamino)-L-phenylalanine.
  • PrepChem.com. (n.d.). Synthesis of 4-Dimethylamino-3-phenyl-3-buten-2-one.
  • Google Patents. (n.d.). CN116730873A - Synthesis method of N-Boc-L-phenylalaninol.
  • Google Patents. (n.d.). CN101735071A - Method for producing 4-N, N-dimethylamino methylaniline.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-amino alcohols.
  • ChemRxiv. (2024, May 10).
  • Google Patents. (n.d.). US1794057A - Method of making dimethyl aniline.
  • Google Patents. (n.d.).
  • Semantic Scholar. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.
  • AIR Unimi. (n.d.). Design and synthesis of α-amino acid and morpholino 'chimera' building-blocks.
  • FULIR. (n.d.). Syntheses of Amino Alcohols and Chiral C2-Symmetric Bisoxazolines Derived from O-Alkylated R-4-Hydroxyphenylglycine and S-Tyrosine.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Role of N-Boc-N-methyl-D-Valinol in Asymmetric Synthesis.
  • PMC. (2017, December 8). Direct N-alkylation of unprotected amino acids with alcohols.
  • ResearchGate. (n.d.). Conversion of Amino Acids into Amino Alcohols.

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol

Welcome to the technical support center for 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcomi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility issues encountered during experimental work with this compound. This guide offers in-depth troubleshooting, detailed protocols, and a scientific rationale for each recommended approach.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol.

Q1: What are the primary structural features of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol that influence its solubility?

A1: The solubility of this compound is governed by a combination of its structural motifs:

  • Aromatic Phenyl Ring: The phenyl group is hydrophobic and tends to decrease aqueous solubility.

  • Amino Groups: The primary and tertiary amino groups are basic and can be protonated to form more soluble salts. This makes the compound's solubility highly dependent on pH.[1][2][3]

  • Hydroxyl Group: The primary alcohol (propan-1-ol) moiety is polar and capable of hydrogen bonding, which contributes positively to its solubility in polar protic solvents.

Q2: What is the expected general solubility profile of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol?

A2: Based on its structure, the compound is expected to be a weakly basic, organic molecule with limited solubility in neutral aqueous solutions. Its solubility is predicted to be higher in organic solvents and acidic aqueous solutions. A summary of expected solubility is provided in the table below.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Water (acidic pH), Ethanol, MethanolHigh (in acidic water), SolubleThe amino and hydroxyl groups can form hydrogen bonds and/or be protonated.[4]
Polar Aprotic DMSO, DMF, AcetonitrileSoluble to Highly SolubleThe polarity of these solvents can interact with the polar functional groups of the solute.[4]
Non-Polar Hexane, TolueneLow to InsolubleThe non-polar nature of these solvents does not favorably interact with the polar amino and hydroxyl groups.[4]

Q3: Why is my stock solution of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol precipitating upon dilution in a neutral buffer?

A3: This is a common observation for pH-sensitive compounds. Your stock solution, likely prepared in an organic solvent like DMSO or a low pH aqueous solution, maintains the compound in a solubilized state. Upon dilution into a neutral pH buffer (e.g., PBS pH 7.4), the amino groups of the compound become deprotonated, reducing their polarity and causing the compound to precipitate out of the solution.

II. Troubleshooting Guide: Enhancing Solubility

This section provides a systematic approach to addressing solubility challenges. The following workflow diagram outlines the decision-making process for selecting an appropriate solubilization strategy.

Solubility_Troubleshooting_Workflow start Start: Insoluble Compound ph_modification Attempt pH Modification (Acidification) start->ph_modification Is pH adjustment permissible for the experiment? cosolvent Use a Co-solvent System ph_modification->cosolvent No success Solubility Achieved ph_modification->success Yes salt_formation Consider Salt Formation (e.g., HCl salt) cosolvent->salt_formation No cosolvent->success Yes complexation Complexation with Cyclodextrins salt_formation->complexation No salt_formation->success Yes lipid_formulation Lipid-Based Formulation (for in vivo) complexation->lipid_formulation No complexation->success Yes lipid_formulation->success Yes failure Further Formulation Development Needed lipid_formulation->failure No

Caption: Ionization states of the compound at different pH values.

Experimental Protocol: Preparation of an Acidic Stock Solution

  • Weigh the Compound: Accurately weigh the desired amount of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol.

  • Initial Solvent Addition: Add a small amount of deionized water to the solid.

  • Acidification: While stirring, add 1 M hydrochloric acid (HCl) dropwise until the solid completely dissolves.

  • pH Adjustment: Adjust the final pH to the desired value (e.g., pH 3-4) using 1 M HCl or 1 M NaOH.

  • Final Volume: Bring the solution to the final desired volume with deionized water.

  • Sterilization (Optional): If required for your application, filter-sterilize the solution through a 0.22 µm syringe filter.

Causality: The addition of acid provides protons (H+) that are accepted by the basic amino groups, forming charged species that are more readily solvated by polar water molecules.

Strategy 2: Use of Co-solvents

Principle: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the overall polarity of the solvent system. [5][6][7][8][9] Common Co-solvents for consideration:

Co-solventTypical Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO) 5-10% (v/v)A powerful solvent, but can have effects on cell-based assays.
Ethanol 10-20% (v/v)A less aggressive solvent than DMSO, generally well-tolerated in many biological systems.
Propylene Glycol (PG) 10-30% (v/v)Often used in pharmaceutical formulations.
Polyethylene Glycol 400 (PEG 400) 10-40% (v/v)A non-volatile co-solvent suitable for a variety of applications.

Experimental Protocol: Preparation of a Co-solvent-based Stock Solution

  • Weigh the Compound: Accurately weigh the desired amount of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol.

  • Co-solvent Addition: Add the chosen co-solvent (e.g., DMSO) to the solid and vortex or sonicate until fully dissolved.

  • Aqueous Dilution (if required): Slowly add the aqueous buffer to the co-solvent concentrate while vortexing to prevent precipitation.

Causality: The co-solvent disrupts the hydrogen bonding network of water, creating a less polar environment that is more favorable for solvating the hydrophobic phenyl ring of the compound.

Strategy 3: Salt Formation

Principle: Converting the free base form of the compound to a stable salt form can dramatically increase its aqueous solubility and dissolution rate. [10][11]For 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol, forming a hydrochloride (HCl) or other pharmaceutically acceptable salt is a viable strategy.

Note: This is typically performed during chemical synthesis or as a separate synthetic step, rather than as a benchtop solubilization technique for a pre-existing batch of the free base. If you are consistently facing solubility issues, consider synthesizing or procuring a salt form of the compound.

III. Advanced Strategies

For more challenging applications, particularly in drug delivery and formulation development, the following advanced techniques can be explored:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic phenyl portion of the molecule within their non-polar cavity, while their hydrophilic exterior enhances aqueous solubility. [12][13]* Lipid-Based Formulations: For in vivo studies, especially oral delivery, formulating the compound in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized state in the gastrointestinal tract. [10][12]* Particle Size Reduction (Micronization): Reducing the particle size of the solid compound increases the surface area available for dissolution, thereby enhancing the dissolution rate. [11][13][14]This is particularly relevant for improving the dissolution of solid dosage forms.

IV. References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review.

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today.

  • Ritika, S., Harikumar, S. L., & Aggarwal, G. Formulation Tactics for the Delivery of Poorly Soluble Drugs. Indo American Journal of Pharmaceutical Research.

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Journal of Formulation Science & Bioavailability, 8.

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2025, July 23). MDPI.

  • Is the solubility of amino acids affected by their pH levels? (2024, April 6). Quora.

  • Cosolvent. Wikipedia.

  • Cosolvent. ScienceDirect.

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.

  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate.

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations.

  • Cosolvent – Knowledge and References. Taylor & Francis.

  • Solubility of Amino Acids: A Group-Contribution Model Involving Phase and Chemical Equilibria. CORE.

  • Solubilization by cosolvents. Establishing useful constants for the log-linear model. ResearchGate.

  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. (2020, November 12). YouTube.

  • Solubility Profile of (2S)-2-(methylamino)propan-1-ol in Organic Solvents: A Technical Guide. Benchchem.

  • 2-Propanol, 1-[(3-aminophenyl)amino]-3-phenoxy- Properties. U.S. Environmental Protection Agency.

  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.

  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis.

  • Chemical Properties of 2-Propanol, 1-(dimethylamino)- (CAS 108-16-7). Cheméo.

  • Enhancement of Solubility: A Pharmaceutical Overview. Scholars Research Library.

  • 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol. Santa Cruz Biotechnology.

  • 2-Amino-2-methyl-1-propanol. PubChem.

  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.

  • 1-{Bis[3-(dimethylamino)propyl]amino}propan-2-ol. PubChem.

  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Organic Chemistry Data.

  • (S)-(−)-2-Amino-3-phenyl-1-propanol. MilliporeSigma.

  • Chemical Properties of 1-Propanol, 2-amino-, (S)- (CAS 2749-11-3). Cheméo.

  • L(-)-2-Amino-3-phenyl-1-propanol, 98%. Thermo Scientific Chemicals.

  • Applications of 2-Amino-3-mercapto-1-propanol in Drug Discovery: A Scaffold for Potent Enzyme Inhibition. Benchchem.

  • Synthesis and cytotoxic activity of some 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes. PMC.

  • 1-[Bis [3- (Dimethylamino)-Propyl] Amino]-2-Propanol. Whamine.

  • PRACTICAL LAB MANUAL. HR Patel Institute of Pharmaceutical Education and Research.

  • Solvent Miscibility Table. Sigma-Aldrich.

  • Solvents and Polarity. University of Rochester, Department of Chemistry.

Sources

Troubleshooting

Technical Support Center: Purification of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol

Welcome to the technical support guide for the purification of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol (Compound I). This document provides in-depth troubleshooting advice and detailed protocols for researchers, c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol (Compound I). This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common purification challenges associated with this bifunctional amino alcohol.

Introduction: Understanding the Molecule

Compound I presents unique purification challenges due to its structure. It possesses two basic nitrogen centers (a primary amine and a tertiary dimethylaniline) and a polar primary alcohol. This combination of functional groups dictates its solubility and chromatographic behavior, often leading to issues that require specialized approaches. This guide is structured to address these issues head-on, moving from high-level questions to specific, problem-oriented troubleshooting.



Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol? The most effective purification techniques are flash column chromatography on silica gel using a modified eluent, recrystallization from a mixed-solvent system, and acid-base extraction. The choice depends on the nature of the impurities. Acid-base extraction is excellent for removing non-basic impurities, while chromatography is best for separating similarly basic compounds. Recrystallization is ideal for a final polishing step when the compound is already reasonably pure.

Q2: What are the common impurities I should expect? Impurities are typically route-dependent. However, common contaminants may include unreacted starting materials, byproducts from side reactions (e.g., over-reduction if prepared via a reduction pathway), or isomers.[1] Given the compound's structure, residual solvents from the reaction workup are also a frequent concern.

Q3: Why does my compound streak or "tail" significantly during silica gel chromatography? This is the most common issue when purifying amines. The basic lone pair of electrons on the nitrogen atoms interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, sometimes irreversible, binding causes the compound to elute slowly and asymmetrically, resulting in a "tail".[2]

Q4: Can I use distillation for purification? While distillation can be effective for removing non-volatile impurities from some amino alcohols, the relatively high molecular weight and boiling point of Compound I make high-vacuum distillation necessary.[2] This method carries a risk of thermal degradation and is generally less effective at removing structurally similar impurities compared to chromatography or recrystallization.

Section 2: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Column Chromatography Issues

Problem: My compound is streaking badly on the TLC plate and column, leading to poor separation and low recovery.

  • Causality: As mentioned in the FAQ, this is due to the interaction between the basic amine and acidic silica gel. The multiple basic sites on Compound I exacerbate this issue.

  • Solution: You must neutralize or "mask" the acidic sites on the stationary phase.

    • Use a Modified Eluent: This is the most common and effective solution. Add a small amount of a basic modifier to your mobile phase.

      • Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your eluent system (e.g., Dichloromethane/Methanol). The TEA is a competing base that saturates the acidic sites on the silica, allowing your compound to travel more freely and elute in a sharper band.[2]

      • Ammonium Hydroxide: For highly polar amines, a mixture such as Dichloromethane:Methanol:Ammonium Hydroxide (e.g., 90:9:1) can be very effective.[2]

    • Use a Different Stationary Phase: If tailing persists, consider switching to a less acidic support.

      • Neutral Alumina: Alumina is generally less acidic than silica and can be a good alternative for purifying basic compounds.[2]

      • Deactivated Silica: You can "deactivate" the silica gel before use by washing it with a dilute solution of TEA in a non-polar solvent, followed by washing with the pure non-polar solvent to remove the excess base.[2]

Problem: The compound has a very low Rf value and won't move from the baseline, even in high concentrations of methanol.

  • Causality: This indicates very strong adsorption to the silica gel, which can happen if the eluent system is not polar enough or if a basic modifier is omitted.

  • Solution:

    • Incorporate a Basic Modifier: Before increasing polarity further, ensure your eluent contains a base like TEA or NH4OH. A common starting eluent for polar amines is DCM:MeOH:NH4OH in a ratio like 90:9:1.[2]

    • Increase Polarity Systematically: Gradually increase the percentage of methanol in your eluent system. Test eluent systems in small vials with your crude material before committing to a column.

Recrystallization Issues

Problem: My compound "oils out" of the solution instead of forming solid crystals.

  • Causality: This typically occurs for one of three reasons:

    • The boiling point of the solvent is higher than the melting point of your compound.

    • The solution is cooling too rapidly, preventing the orderly arrangement of molecules into a crystal lattice.

    • A high concentration of impurities is present, which can disrupt crystallization and lower the mixture's melting point.[3]

  • Solution:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to ensure it's no longer supersaturated.

    • Slow Cooling: Allow the solution to cool very slowly to room temperature, and then transfer it to an ice bath or refrigerator. Insulating the flask can promote slower cooling.

    • Try an Antisolvent: Dissolve your compound in a minimal amount of a good solvent (e.g., methanol or dichloromethane). Then, slowly add a non-polar "antisolvent" in which it is insoluble (e.g., hexanes or diethyl ether) dropwise until the solution becomes persistently cloudy. Add a few drops of the good solvent to clarify, then cool slowly.[2]

Problem: No crystals form, even after the solution has cooled for an extended period.

  • Causality: The solution is likely not supersaturated, meaning either too much solvent was used or the compound has significant solubility even at low temperatures.

  • Solution:

    • Reduce Solvent Volume: Gently evaporate some of the solvent using a stream of nitrogen or a rotary evaporator and attempt to cool again.

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[2]

      • Seeding: If you have a tiny crystal of pure product, add it to the cold solution to act as a template for crystal growth.[2]

Acid-Base Extraction Issues

Problem: A thick emulsion has formed between the aqueous and organic layers, making separation impossible.

  • Causality: Emulsions are common when dealing with compounds that have surfactant-like properties or when solutions are shaken too vigorously. The presence of fine particulate matter can also stabilize emulsions.

  • Solution:

    • "Break" the Emulsion: Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer helps to coalesce the dispersed droplets.

    • Filtration: Filter the entire mixture through a pad of Celite or glass wool to remove particulates that may be stabilizing the emulsion.

    • Patience: Allow the separatory funnel to stand undisturbed for a longer period (15-30 minutes).

    • Gentle Mixing: In the future, mix the layers by gentle inversion rather than vigorous shaking.

Problem: I have very low recovery of my product after the full extraction process.

  • Causality: This could be due to incomplete extraction at either the acidification or basification step, or the product salt may have some solubility in the organic layer.

  • Solution:

    • Verify pH: Use pH paper or a pH meter to ensure the aqueous layer is sufficiently acidic (pH < 2) during the initial extraction and sufficiently basic (pH > 10) during the back-extraction.

    • Multiple Extractions: Perform multiple extractions with smaller volumes of solvent rather than one large extraction. For example, extracting 3 times with 20 mL of dichloromethane is more efficient than extracting once with 60 mL.[4]

    • Increase Polarity of Organic Solvent: If the protonated salt of your compound shows some solubility in the initial organic solvent (e.g., ethyl acetate), this can lead to loss. Ensure a clear phase separation.

Section 3: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol assumes a crude product that shows tailing on a standard TLC plate.

  • Slurry Preparation: Pack a glass column with silica gel using a slurry method with hexanes or a 95:5 mixture of hexanes:ethyl acetate.

  • Sample Loading:

    • Dissolve the crude compound in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to dryness to create a dry powder.

    • Carefully load this dry powder onto the top of the packed column.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 100% Dichloromethane).

    • Gradually increase the polarity by adding a pre-mixed solution of 90:10 Methanol:Triethylamine.

    • Collect fractions and monitor by TLC (using a mobile phase containing ~1% TEA for visualization).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization via Antisolvent Method

This protocol is ideal for a final purification step to obtain highly crystalline material.

  • Dissolution: In a clean Erlenmeyer flask, dissolve the crude, semi-pure compound in a minimal amount of a warm solvent in which it is highly soluble (e.g., Methanol or Dichloromethane).

  • Antisolvent Addition: While gently swirling the warm solution, add a non-polar antisolvent (e.g., Hexanes) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the hot primary solvent until the solution just becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of ice-cold antisolvent (hexanes) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification via Acid-Base Extraction

This protocol is excellent for removing non-basic or neutral impurities from the crude product.

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate (EtOAc), in a separatory funnel.

  • Acidic Extraction: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Cap the funnel and invert gently several times to mix, venting frequently. Allow the layers to separate. The protonated amino alcohol will move to the aqueous (top) layer. Drain and save the aqueous layer. Repeat this extraction on the organic layer two more times to ensure complete transfer.[5][6]

  • Wash (Optional): Discard the original organic layer (which contains neutral/acidic impurities). Wash the combined aqueous layers with a fresh portion of DCM to remove any trapped organic impurities.

  • Basification: Place the aqueous layer in a clean flask and cool it in an ice bath. Slowly add 5M sodium hydroxide (NaOH) solution while stirring until the pH is greater than 10 (verify with pH paper). The deprotonated amino alcohol will precipitate or form an oily layer.

  • Back-Extraction: Return the basic aqueous solution to the separatory funnel. Extract the neutral amino alcohol back into a fresh organic solvent (DCM or EtOAc) three times.

  • Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and remove the solvent under reduced pressure to yield the purified product.

Section 4: Data & Visualization

Data Tables

Table 1: Recommended Eluent Systems for Column Chromatography

Eluent System ComponentsTypical Ratio (v/v/v)PolarityNotes
Dichloromethane / Methanol / Triethylamine95 : 4.5 : 0.5 to 90 : 9 : 1Medium to HighExcellent general-purpose system for basic amino alcohols. Adjust MeOH for polarity.[2]
Ethyl Acetate / Hexanes / Triethylamine50 : 49 : 1 to 80 : 19 : 1MediumGood for less polar impurities. EtOAc can sometimes be reactive.
Dichloromethane / Methanol / NH4OH90 : 9 : 1HighVery effective for highly polar amines that still show tailing with TEA.[2]

Table 2: Potential Solvent Pairs for Recrystallization

Good Solvent (Soluble)Antisolvent (Insoluble)Notes
MethanolDiethyl EtherGood for inducing rapid crystallization.
EthanolHexanesA common and effective combination.
DichloromethaneHexanesUseful if the compound is sensitive to alcohols.[3]
AcetoneWaterUse with caution, as water can be difficult to remove.
Visual Workflows

G cluster_0 Troubleshooting Chromatography Tailing observe Observe Tailing in TLC/Column check_base Is a basic modifier (TEA/NH4OH) present? observe->check_base add_base Add 1-2% TEA or use a DCM:MeOH:NH4OH eluent check_base->add_base No increase_base Increase modifier concentration (up to 2% TEA) check_base->increase_base Yes resolve Problem Resolved add_base->resolve switch_phase Switch to Neutral Alumina or Deactivated Silica increase_base->switch_phase Tailing Persists increase_base->resolve Tailing Reduced switch_phase->resolve G cluster_1 Acid-Base Extraction Workflow step1 Step 1: Acidification Crude Product in Organic Solvent (DCM) + 1M HCl (aq) Aqueous Layer: Protonated Amine (R-NH3+Cl-) Organic Layer: Neutral/Acidic Impurities step2 step2 step1:f1->step2:f0 Separate & Collect Aqueous Layer step3 Step 3: Back-Extraction Basic Aqueous Mixture from Step 2 + Fresh Organic Solvent (DCM) Organic Layer: Purified Neutral Amine Aqueous Layer: Inorganic Salts step2:f1->step3:f0

Sources

Optimization

stabilizing 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL in solution

Technical Support Center: Stability & Handling of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL Introduction: The Stability Paradox You are likely working with 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL (henceforth...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL

Introduction: The Stability Paradox

You are likely working with 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL (henceforth referred to as ADP-1 ) because of its unique electronic properties or its role as a chiral scaffold. However, the very feature that makes it useful—the electron-rich para-dimethylamino group—makes it kinetically unstable in solution.

As a Senior Application Scientist, I often see researchers treat this like standard Phenylalaninol. Do not make this mistake. The dimethylamino substituent significantly lowers the oxidation potential of the aromatic ring, making it susceptible to rapid oxidative degradation similar to p-phenylenediamine (PPD) derivatives.

This guide moves beyond generic advice to address the specific oxidative and photochemical pathways that degrade ADP-1, providing you with self-validating protocols to ensure experimental reproducibility.

Part 1: The Stability Profile (The "Why")

To stabilize ADP-1, you must understand the three vectors of degradation:

  • Oxidative Quinoid Formation (The "Pink" Death): The p-dimethylamino group is a strong electron donor. In the presence of dissolved oxygen, the phenyl ring undergoes oxidation to form a quinone imine species. This manifests visually as a color shift from colorless/pale yellow to pink, red, or brown.

  • Carbamate Formation: Like all primary amino alcohols, the aliphatic amine at position 2 reacts avidly with atmospheric CO₂ to form carbamates, altering solubility and pKa.

  • Photolytic Radicalization: The electron-rich aromatic system absorbs UV/Vis light, generating radical cations (Wurster-type salts) that accelerate polymerization.

Degradation Pathway Visualization

The following diagram illustrates the critical oxidation pathway you are fighting against.

OxidationPathway ADP ADP-1 (Reduced) (Colorless/Pale Yellow) Stable Form Radical Radical Cation (Wurster's Salt Analogue) (Unstable Intermediate) ADP->Radical O2 / Light (Oxidation -1e) Quinone Quinone Imine Species (Pink/Red/Brown) Irreversible Degradation Radical->Quinone -H+ / -1e Polymer Insoluble Polymers (Dark Precipitate) Quinone->Polymer Polymerization Acid Acidic pH (HCl) Protonation blocks oxidation Acid->ADP Stabilizes

Figure 1: The oxidative cascade of ADP-1. Note that protonation (Acidic pH) is the only effective brake on the initial oxidation step.

Part 2: Troubleshooting Guide (Q&A)

This section addresses the specific phenomena you are seeing in the lab.

Q1: My solution turned pink/red within 2 hours. Is it still usable?

  • Diagnosis: You are witnessing Quinoid Oxidation . The pink color indicates the formation of trace quinone imines.

  • Verdict: For qualitative work, it might be acceptable if the color is faint. For quantitative assays (IC50, kinetics) or synthesis, discard it . The oxidation products are electrophilic and will react with cysteines or other nucleophiles in your assay, producing false positives.

  • Fix: See Protocol A (Degassing) below.

Q2: I see a white precipitate appearing upon cooling the solution.

  • Diagnosis: This is likely Carbamate Formation or Free Base Crystallization . If your solvent absorbed CO₂ from the air, the resulting carbamate is often less soluble. Alternatively, if you are working at high pH (>10), the free base may be crashing out due to the common ion effect.

  • Fix: Store under Argon/Nitrogen. If the precipitate dissolves upon slight acidification (0.1 M HCl), it was likely the free base or carbonate salt.

Q3: HPLC shows a "ghost peak" that grows over time.

  • Diagnosis: This is the N-Oxide or Dimer . On C18 columns, the oxidized quinoid forms often elute earlier than the parent lipophilic amine.

  • Fix: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to your sample matrix (if compatible with your assay) to clamp the redox potential.

Q4: Can I store the stock solution in DMSO at -20°C?

  • Diagnosis: DMSO is hygroscopic and has a high freezing point. Repeated freeze-thaw cycles introduce oxygen and water.

  • Fix: Yes, but aliquot into single-use vials. Do not store a "working stock" that you open daily. Use Ethanol (EtOH) if possible, as it degasses easier and handles low temps better, though solubility might be lower.

Part 3: Optimized Protocols

These protocols are designed to create a Self-Validating System . If you follow them, the solution remains colorless. If color appears, the protocol was breached.

Protocol A: Preparation of "Bulletproof" Stock Solutions

Target Concentration: 10–50 mM

  • Solvent Selection: Use Anhydrous DMSO or Ethanol.

  • The Degassing Step (CRITICAL):

    • Before adding the solid ADP-1, sparge the solvent with Argon or Nitrogen for 15 minutes.

    • Why? Removing dissolved oxygen prevents the initial radical formation shown in Figure 1.

  • Acid Stabilization (Optional but Recommended):

    • If your downstream application tolerates it, add 1.1 equivalents of HCl (using 1M HCl in ether or dioxane) to the stock.

    • Mechanism:[1][2][3] Protonating the dimethylamino group (pKa ~5) and the primary amine (pKa ~9.5) removes the lone pair electrons that initiate oxidation.

  • Dissolution: Add ADP-1 solid to the degassed solvent. Vortex under inert gas flow.

  • Storage: Aliquot immediately into amber vials. Overlay with Argon. Store at -80°C (preferred) or -20°C.

Protocol B: Handling for Aqueous Assays

When moving from DMSO stock to Aqueous Buffer

  • Buffer Choice: Avoid Phosphate buffers if possible (they promote oxidation of some amines). Use HEPES or MOPS (pH 7.0 - 7.4).

  • Antioxidant Spike: Add 100 µM Ascorbic Acid or 1 mM TCEP to the buffer before adding the ADP-1 stock.

  • Timing: Prepare the working solution immediately before use. Shelf life at Room Temp: < 4 hours.

Part 4: Decision Tree for Troubleshooting

Use this logic flow to diagnose stability issues in real-time.

TroubleshootingTree Start Issue Observed Color Color Change (Pink/Brown) Start->Color Precip Precipitation (White/Cloudy) Start->Precip Oxidation Oxidation Detected Color->Oxidation Solubility Solubility/Salt Issue Precip->Solubility CheckGas Was solvent degassed? Oxidation->CheckGas GasNo Re-make stock. Sparge with Argon. CheckGas->GasNo No GasYes Check pH. Is pH > 8? CheckGas->GasYes Yes CheckAcid Did you acidify? Solubility->CheckAcid AcidYes Salt may be insoluble in this solvent. Try 10% Water/MeOH. CheckAcid->AcidYes Yes AcidNo Likely CO2 absorption. Filter & use fresh buffer. CheckAcid->AcidNo No

Figure 2: Rapid diagnostic logic for ADP-1 solution failures.

References

  • Santa Cruz Biotechnology. 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol Product Data. (General physical properties and storage class).[4][5]

  • Fernandez Merino, A. et al. "p-Phenylenediamine electrochemical oxidation revisited: an insight into the mechanism and kinetics in acid medium."[2] Journal of Electroanalytical Chemistry, 2024.[2] (Foundational mechanism for dimethylamino-phenyl oxidation).

  • Sigma-Aldrich Technical Bulletin. Use of Stabilizers and Surfactants to Prevent Protein/Amine Aggregation. (Principles of excipient stabilization).

  • WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines. (Discusses reactivity and hydrogen bonding stabilization of aromatic amines).

Sources

Troubleshooting

troubleshooting 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL experimental artifacts

Technical Support Center: 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol Topic: Troubleshooting Experimental Artifacts & Stability Protocols Reference ID: TSC-ADAP-01 Introduction: The "Dual-Threat" Molecule Welcome to t...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol Topic: Troubleshooting Experimental Artifacts & Stability Protocols Reference ID: TSC-ADAP-01

Introduction: The "Dual-Threat" Molecule

Welcome to the technical support center for 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol . As a Senior Application Scientist, I often see researchers underestimate this molecule.[1] It presents a "dual-threat" profile:

  • Redox Instability: The p-dimethylamino group renders the aromatic ring electron-rich and highly susceptible to oxidation (similar to N,N-dimethylaniline).[1][2][3]

  • Chelation/Hygroscopicity: The 1,2-amino alcohol tail (phenylalaninol motif) is a bidentate ligand that avidly binds metals and water.[1][2]

This guide moves beyond basic handling to address the specific "ghosts" and artifacts that plague your NMR, HPLC, and synthesis results.

Part 1: Visual & Physical Stability (The "Pink Solution" Phenomenon)[1][2]

User Question: "My compound was a white solid yesterday. Today, the solution is turning pink/brown.[1] Is it ruined?"

Technical Diagnosis: You are witnessing oxidative coupling , likely proceeding through a radical cation intermediate.[2] The p-dimethylamino group lowers the oxidation potential of the phenyl ring.[3] Upon exposure to air (or trace peroxides in solvents like THF/Ether), the molecule forms a radical cation (Wurster’s salt analog), which eventually polymerizes into quinoid-like chromophores.[1][2]

The Mechanism:

  • Initiation: Air/Light oxidizes the dimethylamino nitrogen.[1][2]

  • Propagation: Formation of a radical cation (often blue/violet).[1][2]

  • Termination: Coupling to form "indamine-dye" type impurities (Pink/Brown).

Troubleshooting Protocol:

ObservationSeverityAction Required
Faint Pink Tint Low (<1% impurity)Usable. Filter through a small plug of basic alumina to remove polar oxidants.[1][2][3] Use immediately.
Dark Brown/Red High (>5% impurity)Purify. Recrystallize from degassed Ethanol/Hexane or repurify via reverse-phase prep-HPLC.[1][2][3]
Sticky Gum CriticalDiscard. Hygroscopic collapse + oxidation.[1][2][3] Irrecoverable.

Prevention Strategy (The "Argon-Dark" Rule):

  • Solvents: NEVER use non-stabilized ethers (THF/Et2O) without testing for peroxides.[1][2]

  • Storage: Store under Argon at -20°C.

  • Additive: If compatible with your next step, add 0.1% BHT (butylated hydroxytoluene) to stock solutions.[1]

Part 2: HPLC & LC-MS Artifacts (Ghost Peaks)

User Question: "I see split peaks in my HPLC, and my MS shows an M+16 mass. Is my synthesis wrong?"

Technical Diagnosis: You are likely dealing with two separate artifacts: pH-dependent rotamers/ion-pairing and N-Oxide formation .[1][2][3]

1. The "Split Peak" (Chromatography): This molecule has two basic centers:[1]

  • Dimethylamino group (pKa ~5.0–5.5)[1][2]

  • Primary amine (pKa ~9.0–9.5)[1][2]

If your mobile phase pH is near 5.0 or 9.0, you will see peak splitting due to rapid equilibrium between protonated states.[1]

2. The "M+16" (Mass Spectrometry): The electron-rich dimethylamino group oxidizes easily in the electrospray source or during storage to form the N-Oxide (+16 Da).[1][2][3]

Corrective Workflow:

  • Step 1: Buffer Selection.

    • Avoid: Neutral pH (pH 6-8).[1][2][3]

    • Recommended: High pH (Ammonium Bicarbonate, pH 10) ensures both amines are free bases.[1][2] Low pH (0.1% TFA, pH 2) ensures both are fully protonated.[1]

  • Step 2: MS Source Tuning.

    • Lower the desolvation temperature.[2] High source temps (>350°C) can artificially induce oxidation of the dimethylaniline moiety during analysis.[1][2]

Visualization: HPLC Method Logic

HPLC_Logic Start HPLC Peak Splitting? Check_pH Check Mobile Phase pH Start->Check_pH pH_Neutral pH 6.0 - 8.0 Check_pH->pH_Neutral Yes pH_Extreme pH < 3 or > 10 Check_pH->pH_Extreme No Split_Cause Partial Protonation (Equilibrium) pH_Neutral->Split_Cause Good_Peak Sharp Peak (Single Species) pH_Extreme->Good_Peak Action_Acid Switch to 0.1% TFA (Fully Protonated) Split_Cause->Action_Acid Action_Base Switch to 10mM NH4HCO3 (Free Base) Split_Cause->Action_Base

Caption: Decision tree for resolving peak splitting in amino-alcohol chromatography.

Part 3: NMR Interpretation (The "Missing" Protons)

User Question: "The NMR spectrum in CDCl3 is messy. The OH/NH2 protons are broad or missing, and the integration is off."[1]

Technical Diagnosis: Amino alcohols form strong intermolecular hydrogen bond networks.[1][2] In non-polar solvents like CDCl3, this leads to:

  • Aggregation: Broadening of all signals.[1][2]

  • Exchange: The OH and NH2 protons exchange rapidly, often disappearing into the baseline.[2]

The "D2O Shake" Validation: Do not trust the integration of heteroatoms in CDCl3.

  • Run the standard proton NMR in CDCl3.[1]

  • Add 1 drop of D2O to the tube and shake.[1]

  • Result: The OH/NH2 peaks will disappear completely (exchange with D), and the adjacent CH protons (CH-O and CH-N) will sharpen significantly as coupling is removed.[1][3]

Preferred Solvent: Switch to DMSO-d6 . It disrupts intermolecular H-bonding, usually revealing distinct doublets/triplets for the OH and NH2 protons, allowing for accurate integration.[1][2]

Part 4: Synthetic Selectivity (O- vs N- Acylation)

User Question: "I tried to couple a carboxylic acid to the amine, but I got a mixture of products. Did the alcohol react?"

Technical Diagnosis: Yes. While the primary amine is more nucleophilic, the hydroxyl group is unhindered.[1] Under basic conditions (e.g., using TEA/DIPEA), you risk O-acylation or N,O-diacylation .[1][2][3]

Furthermore, if you used a borane reagent (like BH3-DMS) to synthesize the amino alcohol from the amino acid, residual Boron-complexes can act as Lewis acids, altering chemoselectivity.[1]

Protocol: Selective N-Acylation

  • Remove Boron: If synthesized via reduction, boil the crude amino alcohol in MeOH with 1M HCl for 1 hour to break N-B bonds before attempting coupling.[2]

  • Control pH: Keep the reaction pH < 9.

  • Use "Temporary Protection" (The Silylation Trick):

    • Treat amino alcohol with TMS-Cl (2.1 eq) → Forms N,O-bis-TMS.[1][2][3]

    • Workup with mild acid → Hydrolyzes N-TMS (fast) but leaves O-TMS (slower).[1][2][3] Note: This is tricky.

    • Better Approach: Use an active ester (NHS-ester) of your carboxylic acid without added base.[1][2][3] The amine will react preferentially over the alcohol.[1]

Summary of Key Specifications

PropertyValue / Note
Molecular Weight 194.27 g/mol
Storage -20°C, Argon, Desiccated.[1][2][3]
Solubility DMSO (High), Methanol (High), Water (Moderate), Hexane (Low).[1][2]
pKa (Est.) ~5.2 (Dimethylamino), ~9.3 (Primary Amine).[1][2]
Major Impurity N-Oxide (+16 Da), Indamine dimers (Colored).[1][2][3]

References

  • Evans, D. A., et al. (1993).[1][2] Synthesis of Amino Alcohols via Reduction of Amino Acids.[2][][5] Explains the standard reduction protocols and boron-complex removal.

    • [1]

  • Horner, L., & Scherf, K. (1951).[1][2] Oxidation of N,N-dimethylaniline derivatives.[1][2][3][6][7] foundational text on the oxidative coloring of dimethylaniline systems.

    • [1]

  • PubChem Compound Summary. (2025). 4-Dimethylamino-L-phenylalanine (Precursor Data).[1][2][3] Provides pKa and physical property baselines for the core scaffold.

    • [1]

  • Santa Cruz Biotechnology. (2024).[1] Product Data Sheet: 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol.[1][2][3] Confirmation of storage conditions and hygroscopic nature.[2]

Sources

Optimization

Technical Support Center: Optimizing Assays for 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL. This guide provides in-depth troubleshooting and freque...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you optimize incubation times and other critical parameters for your assays. Given that 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL is a specific research compound, this document focuses on the fundamental principles of assay development and optimization that can be applied to this and other novel molecules.

Our approach is grounded in established enzyme kinetic and assay principles to ensure scientific integrity and provide you with self-validating experimental designs.

Frequently Asked Questions (FAQs)

Q1: Why is optimizing incubation time so critical for my assay's success?

Optimizing incubation time is fundamental to ensuring the accuracy and reproducibility of your results. The goal is to measure the reaction rate during its initial, linear phase.[1] If the incubation is too short, the signal may be too weak to distinguish from the background noise. Conversely, if it's too long, you risk encountering several issues that can invalidate your data:

  • Substrate Depletion: As the reaction progresses, the substrate concentration decreases, causing the reaction rate to slow down and plateau.[1][2]

  • Enzyme Instability: Enzymes can lose activity over time due to denaturation, especially during longer incubation periods.[1]

  • Product Inhibition: The accumulation of product can sometimes inhibit the enzyme's activity, leading to a non-linear reaction rate.

  • Reagent Degradation: Critical reagents, including the substrate or cofactors, may degrade over the course of a long incubation.

An optimal incubation time ensures that the measured activity is directly proportional to the concentration of the analyte you are measuring.

Q2: What is a "time-course" experiment and why is it the first step?

A time-course experiment is the cornerstone of incubation time optimization. It involves setting up a series of identical reactions and stopping them at different time points to measure product formation. By plotting the signal (e.g., absorbance, fluorescence) against time, you can visualize the reaction kinetics.

This experiment is crucial because it allows you to identify the linear range of your assay—the period during which the rate of product formation is constant. All subsequent experiments should use an incubation time that falls squarely within this linear phase to ensure data validity.[3]

Q3: Besides time, what other factors will influence my assay's reaction rate?

Several interdependent factors affect the rate of an enzymatic or chemical reaction.[4] Understanding these is key to robust assay development:

  • Temperature: Reaction rates generally increase with temperature until an optimum is reached. Higher temperatures can lead to enzyme denaturation.[5][6] Human enzymes typically have an optimal temperature around 37°C.[2]

  • pH: Every enzyme has an optimal pH range for activity. Deviations can alter the ionization state of the enzyme and substrate, reducing the reaction rate.[5][6]

  • Enzyme and Substrate Concentration: The reaction rate is dependent on the concentrations of both the enzyme and the substrate. At a fixed enzyme concentration, the rate increases with substrate concentration until the enzyme becomes saturated.[2][5]

  • Presence of Inhibitors or Activators: Components in your sample or buffer, such as salts or detergents, can inhibit or activate the reaction.[5][7]

Troubleshooting Guide: Incubation Time Optimization

This guide addresses common problems encountered when optimizing incubation times for assays involving novel compounds like 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL.

Issue 1: My signal is too low or indistinguishable from the background.
Possible CauseTroubleshooting & Optimization Steps
Incubation Time is Too Short The most direct cause. You may be stopping the reaction before a detectable amount of product has formed. Solution: Perform a time-course experiment with significantly longer and more frequent time points to identify the linear range.[8]
Sub-optimal Reagent Concentration The concentration of your enzyme, substrate (2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL), or a necessary cofactor may be the limiting factor. Solution: Systematically vary the concentration of each key reagent one at a time to find the optimal concentration for each.
Incorrect Assay Conditions The pH or temperature of your assay buffer may not be optimal for the reaction. Solution: Review the literature for similar enzymes or reactions to find a starting point for pH and temperature. Test a range of pH values and temperatures to find the optimal conditions.[4]
Inactive Reagents The enzyme may have lost activity due to improper storage or handling, or the substrate may have degraded. Solution: Confirm the activity of your enzyme with a known positive control substrate.[9] Prepare fresh substrate solutions for each experiment and protect them from light if they are photosensitive.
Issue 2: My results are not reproducible; I see high variability between replicates.
Possible CauseTroubleshooting & Optimization Steps
Incubation Time is on the "Shoulder" of the Kinetic Curve If your chosen incubation time is near the point where the reaction rate begins to slow, small variations in timing or temperature can lead to large differences in signal. Solution: Re-run your time-course experiment and choose an incubation time that is in the middle of the linear range (e.g., at 50-75% of the total linear phase).
Inconsistent Temperature Control Fluctuations in temperature across the incubation period or between wells of a microplate (the "edge effect") can cause significant variability. Solution: Ensure your incubator or water bath provides stable, uniform temperature. Pre-warm all reagents and plates to the assay temperature.[7]
Pipetting Inaccuracies Small errors in pipetting volumes, especially of concentrated enzymes or substrates, can lead to large variations in results. Solution: Use calibrated pipettes.[7] Prepare a master mix of reagents for all wells to minimize pipetting steps and ensure consistency.[10]
Inadequate Mixing If reagents are not mixed thoroughly upon addition, the reaction may not start uniformly in all wells. Solution: Gently mix the contents of the wells after adding the final reagent, for example, by gently pipetting up and down or using a plate shaker.

Experimental Protocol: Determining the Optimal Incubation Time

This protocol outlines a typical time-course experiment to establish the linear range for your assay.

Objective: To identify the time interval during which the reaction rate is constant.

Methodology:

  • Preparation:

    • Bring all reagents (assay buffer, enzyme, substrate solution of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL, and stop solution) to the optimal assay temperature (e.g., 37°C).

    • Prepare a master mix containing the assay buffer and enzyme. This ensures that each reaction receives the same concentration of these components.

  • Assay Setup:

    • In a 96-well plate, add the master mix to a series of wells.

    • Include "No Enzyme" control wells containing only the assay buffer and substrate. This will account for any non-enzymatic degradation of the substrate.

    • Include "No Substrate" control wells containing the master mix and the vehicle used to dissolve the substrate. This establishes your background signal.

  • Reaction Initiation and Time Points:

    • Initiate the reaction by adding the substrate solution to all wells simultaneously (or in rapid succession).

    • Immediately start a timer.

    • At predetermined time points (e.g., 0, 2, 5, 10, 15, 20, 30, 45, 60 minutes), stop the reaction in triplicate wells by adding a stop solution. The choice of time points may need to be adjusted based on the expected reaction speed.[8]

  • Data Acquisition:

    • Once all time points have been collected, read the plate using the appropriate instrument (e.g., spectrophotometer, fluorometer).

  • Data Analysis:

    • Subtract the average "No Substrate" control signal from all other readings.

    • Plot the mean corrected signal (Y-axis) against time (X-axis).

    • Identify the longest time period over which the plot is linear (i.e., the R² value is >0.98).

    • Select an incubation time that falls within the middle of this linear range for all future experiments.

Visualizing the Workflow

G cluster_prep 1. Preparation cluster_setup 2. Assay Setup cluster_run 3. Execution cluster_analysis 4. Data Analysis prep_reagents Equilibrate Reagents (Buffer, Enzyme, Substrate) prep_mastermix Prepare Master Mix (Buffer + Enzyme) prep_reagents->prep_mastermix add_mix Add Master Mix to Plate prep_mastermix->add_mix add_controls Set Up Controls (No Enzyme, No Substrate) add_mix->add_controls start_rxn Initiate Reaction (Add Substrate) add_controls->start_rxn time_points Stop Reaction at Multiple Time Points start_rxn->time_points read_plate Read Plate Signal time_points->read_plate plot_data Plot Signal vs. Time read_plate->plot_data find_linear Identify Linear Range (R² > 0.98) plot_data->find_linear select_time Select Optimal Time (Mid-Linear Range) find_linear->select_time G start Inconsistent or Unexpected Results check_controls Review Controls start->check_controls check_conditions Verify Assay Conditions start->check_conditions ntc_pos No Template Control is Positive? check_controls->ntc_pos Step 1 pc_neg Positive Control is Negative? ntc_pos->pc_neg No contamination Result: Contamination Action: Use fresh reagents, clean workspace ntc_pos->contamination Yes reagent_fail Result: Reagent Failure Action: Check enzyme activity, prepare fresh substrate pc_neg->reagent_fail Yes temp_ph Temperature / pH Optimal? check_conditions->temp_ph Step 2 reagent_conc Reagent Concentrations Verified? temp_ph->reagent_conc Yes optimize_cond Result: Sub-optimal Action: Re-optimize conditions (Temp, pH, Conc.) temp_ph->optimize_cond No reagent_conc->optimize_cond No

Caption: A logical decision tree for advanced assay troubleshooting.

References

  • Kenakin, T., et al. (2021). Analyzing Kinetic Binding Data. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • UCL Department of Neuroscience, Physiology & Pharmacology. (n.d.). Incubation time. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing NBDPA Enzyme Kinetic Assays. Retrieved from a general search, as direct linking is unstable. A representative document on optimizing kinetic assays.
  • Gonzalez, R., et al. (2021). Optimization of a Colorimetric Assay to Determine Lactate Dehydrogenase B Activity Using Design of Experiments. SLAS Discovery, 26(3), 383-399. Retrieved from [Link]

  • Monash University. (2025). Factors affecting enzyme activity. Retrieved from [Link]

  • de Oliveira, T. F., et al. (2022). Development of an optimized colorimetric RT-LAMP for SARS-CoV-2 assay with enhanced procedure controls for remote diagnostics. Scientific Reports, 12(1), 21424. Retrieved from [Link]

  • Molecular Biology. (n.d.). Assay Troubleshooting. Retrieved from a general search as direct linking is unstable. A representative guide on molecular assay troubleshooting.
  • Tien, T. V., et al. (2019). Development of an IgY-based lateral flow immunoassay for detection of fumonisin B in maize. ResearchGate. Retrieved from [Link]

  • Aryal, S. (2023). Factors affecting enzyme action and immobilized enzymes. Microbe Notes. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme assay. Retrieved from [Link]

Sources

Troubleshooting

reducing background fluorescence of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL

A Guide to Reducing Background Fluorescence in Experimental Applications Welcome to the technical support resource for 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL. This guide is designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Reducing Background Fluorescence in Experimental Applications

Welcome to the technical support resource for 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL. This guide is designed for researchers, scientists, and drug development professionals utilizing this compound in fluorescence-based assays. High background fluorescence can obscure specific signals, reduce sensitivity, and lead to misinterpretation of data.[1][2][3] This document provides in-depth troubleshooting strategies and frequently asked questions to help you identify the sources of background noise and effectively mitigate them, ensuring the clarity and reliability of your experimental results.

The foundational principle of effective troubleshooting is to isolate variables. This guide is structured to help you systematically investigate potential sources of background, from the sample itself to the instrumentation.

Frequently Asked Questions (FAQs)

Q1: What is background fluorescence and why is it a problem?

Background fluorescence is any unwanted light signal that is detected in your experiment, which does not originate from your specific target.[1] This "noise" can arise from various sources, including the biological sample itself (autofluorescence), non-specific binding of fluorescent reagents, or even the imaging medium and labware.[1][4] It becomes a significant problem when it is high enough to obscure the true signal from your molecule of interest, leading to a low signal-to-noise ratio, which can compromise data quality and the ability to detect weakly positive signals.[1][3]

Q2: My unstained control sample is fluorescing. What does this mean?

This indicates the presence of endogenous autofluorescence in your sample.[5] Many biological materials, such as cells and tissues, naturally fluoresce due to the presence of molecules like NADH, collagen, elastin, and flavins.[2][6][7] This is especially common in the blue and green regions of the spectrum.[1][7] Fixation methods, particularly those using aldehyde-based fixatives like formalin, can also induce or enhance autofluorescence.[2][5]

Q3: How can I determine if the background is from the 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL solution or my sample?

To differentiate between these sources, you should prepare two key controls:

  • An unstained sample control: This is your biological sample processed without the addition of the fluorescent compound. Any signal from this sample is due to autofluorescence.

  • A "reagent-only" control: This involves imaging a slide or vessel containing only the final dilution of your 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL in the imaging buffer, without the biological sample. This will reveal if impurities in the reagent or the buffer itself are contributing to the background.[4]

Q4: Can the buffer I use affect the fluorescence?

Yes, the composition of your buffer can significantly impact fluorescence. Some buffer components can quench fluorescence, leading to a weaker signal.[8][9][10] Conversely, some buffers may contain fluorescent impurities.[11] It is also known that pH can alter the fluorescence intensity of certain molecules.[8] It is crucial to test different buffer systems and ensure their purity.

Systematic Troubleshooting Guide

High background fluorescence is a multifaceted issue. The following guide provides a structured approach to diagnosing and resolving the problem, categorized by the most common sources of interference.

Section 1: Sample-Related Background (Autofluorescence)

Autofluorescence is inherent to the biological specimen. Its reduction is a critical first step for achieving a clean signal.

Issue: High signal from unstained control samples.

This is a classic sign of autofluorescence. The chemical structure of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL, containing a dimethylamino-phenyl group, likely results in fluorescence in the blue-to-green region of the spectrum. Autofluorescence from biological samples often overlaps with this region.[1][12]

Solutions & Causal Explanations:

  • Optimize Fixation Protocol: Aldehyde-based fixatives like formaldehyde and glutaraldehyde are known to increase autofluorescence by reacting with amines and proteins.[2][5]

    • Action: Reduce the concentration of the fixative or the fixation time.[5][13] If your experimental design allows, consider switching to an organic solvent fixative like ice-cold methanol or ethanol, which may reduce autofluorescence.[5][7][13]

  • Chemical Quenching of Autofluorescence: Several chemical treatments can reduce autofluorescence after fixation.

    • Action: Treat samples with a quenching agent. Common options include:

      • Sodium Borohydride (NaBH₄): This agent can reduce aldehyde-induced fluorescence, though its effectiveness can be variable.[5][13]

      • Sudan Black B: This dye is effective at quenching lipofuscin, a common source of autofluorescence in aging cells and tissues.[2][13]

      • Copper Sulfate (CuSO₄): A solution of CuSO₄ in ammonium acetate buffer can also be effective, particularly for formalin-fixed tissue.[14]

  • Photobleaching: Intentionally exposing the sample to light can destroy the endogenous fluorophores responsible for autofluorescence before you apply your fluorescent probe.[15][16]

    • Action: Before staining, expose your sample to the excitation light from your microscope's lamp for a period ranging from several minutes to an hour.[15][16] This can be done using a broad-spectrum light source.[16] The key is to photobleach the background without affecting the antigenicity if you are doing subsequent antibody staining.

Protocol: Pre-Staining Photobleaching to Reduce Autofluorescence
  • Prepare your sample as per your standard protocol (e.g., fixation, permeabilization).

  • Mount the sample on the microscope stage.

  • Expose the sample to a broad-spectrum light source (e.g., from a mercury arc lamp) using a wide-field objective for 15-30 minutes. The optimal time will need to be determined empirically.[15]

  • Proceed with your blocking and staining protocol in a light-protected environment to prevent further photobleaching of your specific probe.

Section 2: Reagent and Protocol-Related Background

This category of background arises from issues with the fluorescent compound itself or the staining protocol.

Issue: High background signal that is not attributable to sample autofluorescence.

This suggests that the fluorescent molecule is binding non-specifically to your sample or that there are fluorescent contaminants in your reagents.

Solutions & Causal Explanations:

  • Optimize Probe Concentration: Using too high a concentration of the fluorescent probe is a common cause of high background.[17][18][19]

    • Action: Perform a titration experiment to determine the optimal concentration of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL that provides the best signal-to-noise ratio.

  • Improve Blocking: Insufficient blocking of non-specific binding sites on the sample can lead to high background.[17][18][20]

    • Action: Increase the incubation time with your blocking buffer or try a different blocking agent. Common blocking agents include Bovine Serum Albumin (BSA) or serum from the same species as your secondary antibody (if applicable).[17]

  • Increase Washing Steps: Inadequate washing will leave unbound fluorescent molecules in the sample.[18][20]

    • Action: Increase the number and duration of your wash steps after incubating with the fluorescent probe. Adding a mild detergent like Tween-20 to the wash buffer can also help reduce non-specific binding.

  • Check Reagent Purity: The compound itself or the solvent it is dissolved in may contain fluorescent impurities.

    • Action: Test a fresh batch of the compound or use high-purity solvents. As previously mentioned, run a "reagent-only" control to check for background from the solution.

Troubleshooting Workflow for Reagent-Related Background

G start High Background Observed is_autofluorescence Is background present in unstained control? start->is_autofluorescence autofluorescence_yes Address Autofluorescence (See Section 1) is_autofluorescence->autofluorescence_yes Yes autofluorescence_no Background is likely reagent-related is_autofluorescence->autofluorescence_no No titrate Perform Concentration Titration of Probe autofluorescence_no->titrate wash Optimize Washing Steps (Increase duration/number) titrate->wash block Optimize Blocking Step (Increase time/change agent) wash->block check_reagents Check Reagent Purity (Use fresh stock/solvent) block->check_reagents G cluster_0 Step 1: Acquire Reference Spectra cluster_1 Step 2: Acquire Experimental Image cluster_2 Step 3: Computational Unmixing cluster_3 Step 4: Separated Images ref_probe Sample with Probe Only unmix Spectral Unmixing Algorithm ref_probe->unmix ref_auto Unstained Sample (Autofluorescence) ref_auto->unmix exp_image Experimental Sample (Mixed Signal) exp_image->unmix img_probe Clean Probe Signal unmix->img_probe img_auto Isolated Autofluorescence unmix->img_auto

Caption: The process of separating a specific probe signal from autofluorescence using spectral unmixing.

By systematically working through these troubleshooting steps, you can effectively diagnose and reduce the sources of background fluorescence in your experiments with 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL, leading to clearer, more reliable data.

References
  • McRae TD, Oleksyn D, Miller J, Gao Y-R (2019) Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning. PLoS ONE 14(12): e0225410. [Link]

  • Zimmermann, T. (2005). Spectral Imaging and Linear Unmixing in Light Microscopy. In: Rietdorf, J. (eds) Microscopy Techniques. Springer Lab Manuals. Springer, Berlin, Heidelberg. [Link]

  • St John's Laboratory Ltd. (2020, November 12). Immunofluorescence Troubleshooting. [Link]

  • Mansfield, J. R. (2020). Clearing Up the Signal: Spectral Imaging and Linear Unmixing in Fluorescence Microscopy. Methods in Molecular Biology, 2195, 127-142. [Link]

  • Zimmermann, T., & Mansfield, J. R. (2020). Clearing Up the Signal: Spectral Imaging and Linear Unmixing in Fluorescence Microscopy. Methods in Molecular Biology, 107-125. [Link]

  • FluoroFinder. (2019, September 3). Newsletter: Background Fluorescence. [Link]

  • Goodwin, P. M., Johnson, M. E., & Martin, J. C. (1996). Reduction of Luminescent Background in Ultrasensitive Fluorescence Detection by Photobleaching. Analytical Chemistry, 68(13), 2345–2351. [Link]

  • FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. [Link]

  • Sino Biological. (n.d.). Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background? [Link]

  • Elabscience. (2021, October 19). Immunofluorescence Troubleshooting Tips. [Link]

  • ibidi. (n.d.). Troubleshooting - Immunofluorescence Assays. [Link]

  • Canopy Biosciences. (2024, July 25). Photobleaching as a Signal Removal Tool in Multiplex Fluorescence Imaging. [Link]

  • Sun, Y., & Yu, H. (2016). Rapid and simple method of photobleaching to reduce background autofluorescence in lung tissue sections. Journal of Clinical and Diagnostic Research, 10(11), ZC45–ZC48. [Link]

  • OracleBio. (2025, January 29). Combating Autofluorescence in Multiplex IF Image Analysis. [Link]

  • Du, Y., et al. (2017). Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy. Journal of Visualized Experiments, (127), 55943. [Link]

  • Boster Bio. (2022, March 2). 5 Effective Tips to Reduce Autofluorescence in Flow Cytometry. [Link]

  • Bitesize Bio. (2024, October 2). What is Autofluorescence? A Quick Explainer for Biologists. [Link]

  • Visikol. (2022, February 14). Challenges with Background Fluorescence. [Link]

  • de Groot, N. S., et al. (2025). Dynamic proton coupled electron transfer quenching as a sensing modality in fluorescent probes. Chemical Science, 16(1), 1-9. [Link]

  • Evident Scientific. (n.d.). Fluorescence Microscopy Errors. [Link]

  • ResearchGate. (n.d.). Effect of buffer solution volume on fluorescence quenching... [Link]

  • Nikon's MicroscopyU. (n.d.). Introduction to Fluorescence Microscopy. [Link]

  • BiCell Scientific®. (n.d.). FFPE autofluorescence quenching buffer. [Link]

  • ACS Omega. (2023). Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study. [Link]

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Reference Data & Comparative Studies

Validation

A Technical Guide to 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol: A Comparative Analysis of a Phenylpropanolamine Derivative

This guide provides a comprehensive technical overview of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol, a substituted phenylpropanolamine of interest to researchers in pharmacology and medicinal chemistry. In the absen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol, a substituted phenylpropanolamine of interest to researchers in pharmacology and medicinal chemistry. In the absence of extensive direct experimental data for this specific molecule, this document leverages a comparative approach, drawing insights from the well-characterized chemical and biological profiles of structurally similar compounds. By examining structure-activity relationships (SAR), this guide aims to provide a predictive framework for understanding the potential properties and applications of the title compound.

Introduction to 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol

2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol belongs to the phenylpropanolamine class of compounds, which are structurally related to endogenous monoamine neurotransmitters. The core structure, a 2-amino-3-phenylpropan-1-ol backbone, is a key pharmacophore in numerous psychoactive substances. The subject compound is distinguished by a dimethylamino substituent at the para-position of the phenyl ring. While it is commercially available as a biochemical for research purposes, it is not intended for diagnostic or therapeutic use[1]. Its structural similarity to known monoamine releasing agents and reuptake inhibitors suggests its potential to interact with monoaminergic systems in the central nervous system.

Core Structure Analysis:

The logical relationship between the core chemical moieties and the potential biological activity is a cornerstone of medicinal chemistry. The diagram below illustrates the key structural components of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol.

cluster_0 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol A Phenyl Ring B Propan-1-ol Backbone A->B provides aromatic core D Dimethylamino Group (para-position) A->D key substituent influencing pharmacology B->A C Amino Group B->C chiral center, influences receptor interaction

Caption: Key structural features of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol.

Physicochemical Properties

PropertyPredicted/Inferred ValueJustification
Molecular Formula C₁₁H₁₈N₂OBased on chemical structure[1].
Molecular Weight 194.27 g/mol Calculated from the molecular formula[1].
Appearance Likely a solid at room temperatureSimilar amino alcohols like Phenylalaninol are solids.
Solubility Expected to be soluble in polar organic solvents and aqueous acidic solutions.The presence of amino and hydroxyl groups suggests polarity. The basic amino groups will form soluble salts in acids.
pKa The primary amine is expected to have a pKa around 9-10, and the dimethylamino group a pKa around 5-6.Based on typical pKa values for primary amines and aromatic dimethylamines.
Chirality Contains a chiral center at the C2 position of the propanol chain.The carbon atom bonded to the amino group, the hydroxymethyl group, the benzyl group, and a hydrogen atom is asymmetric.

Comparative Analysis with Structurally Similar Compounds

The biological activity of phenylpropanolamines is highly dependent on the nature and position of substituents on the phenyl ring and modifications to the propanolamine side chain. By comparing 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol to its close analogs, we can hypothesize its potential pharmacological profile.

Phenylalaninol (2-Amino-3-phenylpropan-1-ol)

Phenylalaninol is the parent compound, lacking any substitution on the phenyl ring. It is known to act as a psychostimulant and a monoamine releasing agent, with a preference for norepinephrine over dopamine[2]. The addition of the para-dimethylamino group in our target compound is expected to significantly alter its activity.

Phenylpropylamine (3-Phenylpropylamine)

Phenylpropylamine, an isomer of amphetamine, is a norepinephrine-dopamine releasing agent, though it is less potent than phenethylamine[2]. This highlights the importance of the position of the amino group on the alkyl chain.

Structure-Activity Relationship (SAR) Insights

The SAR of phenylalkylamines as monoamine releasing agents is a well-studied area. Generally, substitution on the phenyl ring can modulate potency and selectivity for the different monoamine transporters (dopamine transporter - DAT, norepinephrine transporter - NET, and serotonin transporter - SERT)[3][4].

  • Para-Substitution: The introduction of a substituent at the para-position of the phenyl ring can have a profound impact on biological activity. For instance, para-halogenation or the addition of small alkyl groups can influence selectivity. The electron-donating nature of the dimethylamino group in 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol is likely to increase its affinity for the serotonin transporter (SERT), potentially shifting its profile from a norepinephrine-dopamine releasing agent to a serotonin-norepinephrine-dopamine releasing agent (SNDRA) or a selective serotonin releasing agent (SSRA).

The following table summarizes a comparison of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol with key analogs.

CompoundStructureKey Structural Difference from Target CompoundKnown/Predicted Biological Activity
2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol 2-amino-3-(4-dimethylaminophenyl)propan-1-ol structure-Predicted to be a monoamine releasing agent, potentially with significant activity at the serotonin transporter.
Phenylalaninol 2-amino-3-phenylpropan-1-ol structureUnsubstituted phenyl ring.Psychostimulant; norepinephrine-dopamine releasing agent[2].
Phenylpropylamine 3-phenylpropan-1-amine structureAmino group at the 3-position; no hydroxyl group.Norepinephrine-dopamine releasing agent, less potent than phenethylamine[2].
Solriamfetol (O-carbamoyl-D-phenylalaninol) O-carbamoyl-D-phenylalaninol structureCarbamoyl group on the primary alcohol of D-phenylalaninol.Clinically used stimulant; norepinephrine-dopamine reuptake inhibitor.

Proposed Synthesis Protocol

A plausible synthetic route to 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol can be adapted from established methods for the synthesis of 2-amino-3-arylpropan-1-ols[5][6]. A common approach involves the reduction of a corresponding α-amino acid or its derivative.

Workflow for the Synthesis of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol:

Start 4-(Dimethylamino)-L-phenylalanine Step1 Esterification (e.g., SOCl₂ in MeOH) Start->Step1 Intermediate1 Methyl 4-(dimethylamino)-L-phenylalaninate Step1->Intermediate1 Step2 Reduction (e.g., LiAlH₄ in THF) Intermediate1->Step2 Product 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol Step2->Product

Caption: Proposed synthetic workflow for 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol.

Step-by-Step Methodology:

  • Esterification of 4-(Dimethylamino)-L-phenylalanine:

    • Suspend 4-(Dimethylamino)-L-phenylalanine in anhydrous methanol.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add thionyl chloride (SOCl₂) dropwise while maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure to obtain the crude methyl ester hydrochloride.

    • Neutralize with a mild base (e.g., saturated sodium bicarbonate solution) and extract the free ester with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-(dimethylamino)-L-phenylalaninate.

  • Reduction of the Ester to the Amino Alcohol:

    • Prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0°C.

    • Dissolve the methyl 4-(dimethylamino)-L-phenylalaninate in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

    • After the addition, allow the reaction to stir at room temperature for 12-16 hours.

    • Monitor the reaction by TLC.

    • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Filter the resulting granular precipitate and wash it thoroughly with THF.

    • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Proposed Experimental Workflows for Biological Characterization

To elucidate the pharmacological profile of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol, a series of in vitro and in vivo experiments are recommended.

In Vitro Receptor Binding Assays

These assays are crucial for determining the affinity of the compound for various monoamine transporters and receptors.

Protocol for Radioligand Binding Assay:

  • Membrane Preparation: Prepare cell membranes expressing human DAT, NET, and SERT from stably transfected cell lines (e.g., HEK293 cells).

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl and 5 mM KCl.

  • Incubation: Incubate the cell membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compound.

  • Separation: After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ values (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation.

In Vitro Functional Assays (Neurotransmitter Uptake/Release)

These assays measure the functional effect of the compound on monoamine transporter activity.

Protocol for Synaptosomal Uptake/Release Assay:

  • Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for dopamine, hippocampus for serotonin, cortex for norepinephrine).

  • Uptake Assay: Pre-incubate the synaptosomes with varying concentrations of the test compound, followed by the addition of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, [³H]norepinephrine). After a short incubation, terminate the uptake by rapid filtration and measure the radioactivity.

  • Release Assay: Pre-load the synaptosomes with a radiolabeled neurotransmitter. Wash the synaptosomes and then incubate them with varying concentrations of the test compound. Measure the amount of radioactivity released into the supernatant.

  • Data Analysis: Determine the EC₅₀ or IC₅₀ values to quantify the potency of the compound as a releasing agent or uptake inhibitor.

In Vivo Behavioral Pharmacology

Animal models can be used to assess the psychoactive effects of the compound.

Locomotor Activity Assay:

  • Acclimation: Acclimate rodents (e.g., mice or rats) to the testing environment (e.g., open-field arenas).

  • Administration: Administer different doses of the test compound or a vehicle control via an appropriate route (e.g., intraperitoneal injection).

  • Data Collection: Record the locomotor activity (e.g., distance traveled, rearing frequency) using an automated tracking system for a set period.

  • Data Analysis: Compare the locomotor activity of the compound-treated groups to the control group to assess for stimulant or depressant effects.

Workflow for Biological Characterization:

cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation A Receptor Binding Assays (DAT, NET, SERT) B Functional Assays (Uptake/Release) A->B Determine affinity and functional potency C Locomotor Activity B->C Assess psychoactive effects D Drug Discrimination C->D Evaluate subjective effects

Sources

Comparative

A Comparative Guide to Substituted Phenylpropanolamines: Exploring Structure-Activity Relationships for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of substituted phenylpropanolamines, a class of compounds with a wide range of biological activities. While direc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of substituted phenylpropanolamines, a class of compounds with a wide range of biological activities. While direct experimental data on 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL is limited in publicly available peer-reviewed literature, this document will use it as a focal point to explore the broader structure-activity relationships within this chemical family. By comparing its structural features to well-characterized analogs like phenylpropanolamine (PPA, norephedrine) and other derivatives, we can infer potential biological activities and guide future research.

Introduction to Phenylpropanolamines

Phenylpropanolamines are a class of synthetic compounds derived from the naturally occurring amino acid phenylalanine. The core structure consists of a phenyl group attached to a propanolamine backbone. This scaffold is found in numerous pharmaceutical agents and is known to interact with various biological targets, primarily within the central and peripheral nervous systems. The sympathomimetic effects of many phenylpropanolamines stem from their ability to directly or indirectly activate adrenergic receptors.[1][2]

The substitution pattern on both the phenyl ring and the propanolamine side chain plays a critical role in determining the potency, selectivity, and nature of the biological activity.[3] This guide will delve into these structure-activity relationships, providing a framework for understanding how modifications to the parent structure can influence pharmacological outcomes.

Comparative Analysis of Phenylpropanolamine Derivatives

To understand the potential activities of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL, we will compare it to several key analogs for which experimental data are available. The primary points of comparison will be sympathomimetic/adrenergic activity, cytotoxicity, and antimicrobial potential.

Physicochemical Properties

The physicochemical properties of a compound, such as molecular weight, pKa, and lipophilicity (logP), are crucial determinants of its pharmacokinetic and pharmacodynamic behavior.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )pKa (predicted)
2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL
C₁₁H₁₈N₂O194.279.5Phenylpropanolamine (PPA)C₉H₁₃NO151.219.44[4](S)-(-)-2-Amino-3-phenyl-1-propanolC₉H₁₃NO151.219.4 (predicted)EphedrineC₁₀H₁₅NO165.239.6

Note: Structures are illustrative. Predicted pKa values are based on computational models.

The addition of the dimethylamino group at the para position of the phenyl ring in our target compound significantly increases its molecular weight and is expected to alter its polarity and receptor binding profile compared to the unsubstituted phenylpropanolamine.

Sympathomimetic and Adrenergic Activity

Phenylpropanolamines are well-known for their sympathomimetic effects, which are mediated by their interaction with adrenergic receptors. Phenylpropanolamine (PPA) itself acts as a mixed-acting sympathomimetic, causing the release of norepinephrine and directly stimulating α- and β-adrenergic receptors.[2] This leads to effects such as vasoconstriction (nasal decongestion) and appetite suppression.[1] The stereochemistry of these molecules significantly influences their activity. For instance, (-)-norephedrine is more potent in its cardiovascular effects than (+)-norephedrine.[5]

The structure-activity relationship for adrenergic drugs suggests that substitution on the phenyl ring and the nitrogen of the amino group are key determinants of receptor selectivity and potency.[3] The presence of a dimethylamino group on the phenyl ring of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL is a significant modification. While direct data is unavailable, it is plausible that this substitution could modulate its affinity and efficacy at adrenergic receptor subtypes. For example, substitutions on the phenyl ring are known to influence selectivity between α and β adrenergic receptors.[3]

Cytotoxic Activity

Several studies have investigated the cytotoxic effects of amino alcohols and their derivatives against various cancer cell lines. The presence of a phenyl group has been shown to increase the cytotoxicity of some amino alcohols.[6] Research on novel β-amino alcohol derivatives has demonstrated their potential as anticancer agents, with some compounds exhibiting activity comparable to cisplatin.[7]

The cytotoxic potential of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL has not been reported. However, based on the activity of related structures, it is a candidate for screening in cytotoxicity assays. The dimethylamino-phenyl moiety could contribute to its cytotoxic profile, potentially through interactions with cellular membranes or specific intracellular targets.

Comparative Cytotoxicity Data of Amino Alcohols (Illustrative)

Compound TypeCell LineIC50 (µM)Reference
β-amino alcoholsVarious human cancer cell lines14.8 - 52.4[8]
Eugenol-derived β-amino alcoholsAGS (gastric cancer)Promising at 100 µM[9]

This table presents a range of reported cytotoxicities for different classes of amino alcohols to illustrate the potential for this type of activity and is not a direct comparison with the target compound.

Antimicrobial Activity

The amino alcohol scaffold is also found in compounds with antimicrobial properties. Studies have shown that certain phenylpropanolamine derivatives exhibit activity against pathogenic fungi.[10] The structural features that contribute to antimicrobial activity often include lipophilicity and the ability to disrupt microbial cell membranes or inhibit essential enzymes.

The antimicrobial potential of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL is unknown. However, the presence of the lipophilic dimethylamino-phenyl group could confer some degree of antimicrobial activity. Screening against a panel of bacteria and fungi would be necessary to determine its efficacy.

Experimental Protocols

For researchers interested in evaluating the biological activities of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL and its analogs, the following are representative, standardized protocols.

Synthesis of Substituted Phenylpropanolamines

A general and robust method for the synthesis of 2-amino-3-phenylpropan-1-ol derivatives involves the reduction of α-amino ketones, which can be prepared from the corresponding propiophenones. A more modern approach involves the use of Baylis-Hillman adducts.[11]

Illustrative Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Intermediate & Product 4-dimethylaminobenzaldehyde 4-dimethylaminobenzaldehyde Henry_Reaction Henry Reaction (Nitroaldol Condensation) 4-dimethylaminobenzaldehyde->Henry_Reaction Nitroethanol Nitroethanol Nitroethanol->Henry_Reaction Nitro_alcohol 1-(4-dimethylaminophenyl) -2-nitropropan-1-ol Henry_Reaction->Nitro_alcohol Base catalyst Reduction Reduction of Nitro Group (e.g., H2, Pd/C) Final_Product 2-Amino-3-(4-dimethylamino-phenyl) -propan-1-OL Reduction->Final_Product Purification Nitro_alcohol->Reduction

Caption: A plausible synthetic route to 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Step-by-Step Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of medium containing the test compound or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using a dose-response curve.

Potential Signaling Pathways

Given the structural similarity of phenylpropanolamines to catecholamines, a primary hypothetical mechanism of action involves the modulation of adrenergic signaling pathways.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Phenylpropanolamine Analog GPCR Adrenergic Receptor (α or β) Ligand->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response (e.g., Vasoconstriction, etc.) Second_Messenger->Cellular_Response Initiates

Caption: Hypothetical adrenergic signaling pathway potentially modulated by phenylpropanolamines.

Conclusion and Future Directions

While 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL remains a largely uncharacterized compound, its structural relationship to a well-known class of bioactive molecules makes it an intriguing candidate for further investigation. This guide has provided a comparative framework based on the known properties of related phenylpropanolamines, highlighting potential sympathomimetic, cytotoxic, and antimicrobial activities.

Future research should focus on the synthesis and in-depth biological evaluation of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL. Screening this compound in a battery of in vitro assays, including adrenergic receptor binding and functional assays, cytotoxicity panels against various cancer cell lines, and antimicrobial susceptibility testing, will provide the necessary data to understand its pharmacological profile. Such studies will not only elucidate the specific properties of this molecule but also contribute to a deeper understanding of the structure-activity relationships within the broader class of substituted phenylpropanolamines, ultimately aiding in the design of novel therapeutic agents.

References

  • Högberg, J., et al. (2002). Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells. Toxicology in Vitro, 16(3), 239-245.
  • Gorla, G., et al. (2016). In vitro cytotoxicity of β amino alcohols on different human cell lines.
  • Li, J., et al. (2011). Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives. European Journal of Medicinal Chemistry, 46(4), 1366-1374.
  • Pinto, M., et al. (2021).
  • Gorla, G., et al. (2016). In vitro cytotoxicity of β amino alcohols on different human cell lines a.
  • Miller, T. R., et al. (1993). Comparison between phenylpropanolamine and structurally related compounds on gastric transit in the rat. Pharmacology Biochemistry and Behavior, 46(2), 321-324.
  • Wikipedia. Phenylpropanolamine.
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  • Gu, H., et al. (2005). Phenylpropanolamine Constricts Mouse and Human Blood Vessels by Preferentially Activating 2-Adrenoceptors. Journal of Pharmacology and Experimental Therapeutics, 313(1), 432-439.
  • Senthilkumar, P., et al. (2018). Synthesis of 2-amino-3-phenylpropan-1-OL compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. RASAYAN Journal of Chemistry, 11(1), 175-180.
  • Gu, H., et al. (2005). Phenylpropanolamine Constricts Mouse and Human Blood Vessels by Preferentially Activating 2-Adrenoceptors.
  • D'Amico, J. J., et al. (1975). Comparison of antimicrobial activity of nuclear-substituted aromatic esters of 5-dimethylamino-1-phenyl-3-pentanol and 3-dimethylamino-1-phenyl-1-propanol with related cyclic analogs. Journal of Pharmaceutical Sciences, 64(7), 1218-1221.
  • Bercher, H., & Grisk, A. (1976). [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine]. Acta Biologica et Medica Germanica, 35(1), 79-85.
  • Blaazer, A. R. (2008). Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors. ChemMedChem, 3(9), 1332-1342.
  • Kumar, A., et al. (2024).
  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
  • Pharmacy 180.
  • Li, Q., et al. (2018). Antibiotic activities of propanolamine containing 1,4-benzoxazin-3-ones against phytopathogenic bacteria. Pest Management Science, 74(11), 2537-2544.
  • Fedorov, A. Y., et al. (2024). Comparative Evaluation of the Antibacterial and Antitumor Activities of 9-Phenylfascaplysin and Its Analogs. MDPI.
  • Sari, Y., et al. (2023). The potential antimalarial drug of aryl amino alcohol derivatives from eugenol: synthesis. RASAYAN Journal of Chemistry, 16(3), 1634-1640.
  • Sigma-Aldrich. (R)-(+)-2-Amino-3-phenyl-1-propanol 98%.
  • Vovk, M. V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
  • Drug Design Org. (2005).
  • Sigma-Aldrich. (S)-(-)-2-Amino-3-phenyl-1-propanol.

Sources

Validation

Technical Validation Guide: Specificity of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol (DAPP-ol)

Executive Summary Molecule: 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol (Hereafter: DAPP-ol ) Primary Mechanism: Competitive Antagonist of Phenylalanyl-tRNA Synthetase (PheRS) & LAT1 Transporter Probe. Application: Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol (Hereafter: DAPP-ol ) Primary Mechanism: Competitive Antagonist of Phenylalanyl-tRNA Synthetase (PheRS) & LAT1 Transporter Probe. Application: Proteomics, Chiral Resolution, and Amino Acid Transport Inhibition.

This guide addresses the validation of DAPP-ol , a functionalized analogue of L-Phenylalaninol. While standard Phenylalaninol (Phe-ol) is a well-documented inhibitor of phenylalanine utilization, the introduction of the p-dimethylamino group alters electronic density and lipophilicity, necessitating a specific validation protocol to distinguish its activity from general toxicity or off-target effects.

Mechanistic Grounding: The Pharmacophore

To establish specificity, one must understand the structural logic. DAPP-ol retains the amino-alcohol backbone of Phenylalaninol but lacks the carboxyl group required for peptide bond formation.

  • Enzymatic Dead-End (PheRS): In the cytoplasm, Phenylalanyl-tRNA Synthetase (PheRS) activates phenylalanine with ATP to form phenylalanyl-adenylate. DAPP-ol mimics phenylalanine, entering the active site and potentially forming an adenylate analogue, but it cannot be transferred to tRNA^Phe due to the lack of the carbonyl attack site. This traps the enzyme in a non-productive state.

  • Transport Blockade (LAT1): The L-type Amino Acid Transporter 1 (LAT1) relies on the hydrophobic phenyl ring for recognition. The p-dimethylamino substituent adds steric bulk and electron density, potentially creating a "high-affinity, slow-turnover" transport lock compared to the native substrate.

Comparative Analysis: DAPP-ol vs. Alternatives

The following table contrasts DAPP-ol with standard tools to highlight why a researcher would select this specific probe.

FeatureDAPP-ol (Target)L-Phenylalaninol (Standard)Puromycin (Broad Spectrum)
Core Structure p-Dimethylamino-Phe-olUnsubstituted Phe-olTyrosyl-nucleoside mimic
Specificity High (Phe-pocket restricted)Moderate (Phe-pocket)Low (Ribosomal A-site)
Lipophilicity High (Dimethyl group)ModerateModerate
Primary Mode PheRS Inhibition / LAT1 BlockPheRS InhibitionPeptidyl transferase inhibitor
Detection Potential Intrinsic FluorescenceUV Absorbance onlyImmunodetection
Key Advantage Enhanced hydrophobic binding; steric probe for active site depth.Standard reference; inexpensive.Potent positive control for translation arrest.

Visualization of Mechanism

The following diagram illustrates the competitive inhibition pathway of DAPP-ol at the Phenylalanyl-tRNA Synthetase active site.

PheRS_Mechanism Phe L-Phenylalanine (Substrate) PheRS PheRS Enzyme (Active Site) Phe->PheRS Competition DAPP DAPP-ol (Inhibitor) DAPP->PheRS High Affinity Binding Complex_Native Phe-AMP (Intermediate) PheRS->Complex_Native Activation Complex_Dead DAPP-AMP (Dead-End Complex) PheRS->Complex_Dead Inhibitory Trap ATP ATP ATP->PheRS Protein Protein Synthesis (Elongation) Complex_Native->Protein + tRNA Transfer Arrest Translation Arrest Complex_Dead->Arrest No Transfer Possible tRNA tRNA(Phe) tRNA->Protein

Caption: DAPP-ol competes with Phenylalanine for PheRS, forming a non-transferable adenylate intermediate that halts translation.

Experimental Validation Protocols

To validate DAPP-ol's specificity, you must prove that its effects are reversible by Phenylalanine (demonstrating competitive mechanism) and distinct from general cytotoxicity.

Protocol A: The "Rescue" Assay (Cellular Specificity)

Objective: Determine if DAPP-ol toxicity is specifically due to Phenylalanine starvation. Principle: If the mechanism is specific (PheRS/LAT1 competition), adding excess L-Phenylalanine should rescue cell viability. If toxicity is off-target (e.g., membrane disruption), excess Phe will have no effect.

Workflow:

  • Seeding: Plate HeLa or CHO cells at 5,000 cells/well in 96-well plates (Phe-free DMEM).

  • Dose Response: Treat cells with DAPP-ol (0.1 µM – 100 µM) to establish IC50.

  • Competition Arm:

    • Group A: DAPP-ol at IC80 concentration.

    • Group B: DAPP-ol at IC80 + 10x excess L-Phenylalanine .

    • Group C: DAPP-ol at IC80 + 10x excess L-Leucine (Specificity Control).

  • Incubation: 24–48 hours at 37°C.

  • Readout: MTT or CellTiter-Glo viability assay.

Interpretation:

  • Valid Specificity: Group B shows >80% viability recovery; Group C shows no recovery.

  • Non-Specific Toxicity: Neither Group B nor C recovers.

Protocol B: ATP-PPi Exchange Assay (Enzymatic Specificity)

Objective: Confirm DAPP-ol acts directly on the PheRS enzyme. Principle: Measures the formation of the aminoacyl-adenylate complex (the first step of tRNA charging) by tracking the exchange of radioactive PPi into ATP.

Steps:

  • Reaction Mix: Prepare buffer containing Tris-HCl (pH 7.5), MgCl2, ATP, [32P]-Pyrophosphate (PPi), and purified PheRS enzyme.

  • Substrate Addition:

    • Add L-Phenylalanine (Control).

    • Add DAPP-ol (Experimental).

  • Reaction: Incubate at 37°C for 10-20 minutes.

  • Termination: Stop reaction with activated charcoal (binds ATP but not PPi).

  • Wash & Count: Filter charcoal, wash to remove free [32P]-PPi. Count radioactivity in the charcoal (representing [32P]-ATP formed via exchange).

Interpretation:

  • If DAPP-ol is a substrate for the adenylation step (even if it can't transfer to tRNA), you will see [32P]-ATP formation similar to Phenylalanine.

  • If DAPP-ol is a pure blocker (steric hindrance), it will inhibit the exchange induced by trace Phenylalanine.

Logic Flow for Specificity Confirmation

Use this decision tree to interpret your experimental data.

Validation_Logic Start Start Validation: Observe Growth Inhibition AddPhe Add Excess L-Phenylalanine Start->AddPhe CheckRescue Is Viability Restored? AddPhe->CheckRescue YesRescue Mechanism Confirmed: Competitive Phe Antagonist CheckRescue->YesRescue Yes NoRescue Check Leucine/Tyrosine Cross-Reactivity CheckRescue->NoRescue No CheckCross Is Viability Restored by Other AAs? NoRescue->CheckCross YesCross Mechanism: General LAT1 Blockade CheckCross->YesCross Yes NoCross Mechanism: Off-Target Toxicity (Discard Candidate) CheckCross->NoCross No

Caption: Decision matrix for distinguishing specific mechanism from general toxicity.

References

  • Santa Cruz Biotechnology. 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-ol Product Data Sheet.[1] (Provides physical properties and CAS verification).

  • Ibba, M., & Soll, D. (2000). Aminoacyl-tRNA synthesis. Annual Review of Biochemistry. (Establishes the mechanism of amino acid activation and inhibition by alcohol analogues).

  • Napolitano, L., et al. (2015). LAT1 (SLC7A5) transport mechanism and inhibitors. International Journal of Molecular Sciences. (Validates the use of phenylalanine analogues as competitive transporter probes).

  • Sigma-Aldrich. (S)-(-)-2-Amino-3-phenyl-1-propanol (Phenylalaninol) Technical Bulletin. (Standard reference compound data for comparison).

Sources

Comparative

Independent Verification of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and fine chemical synthesis, the absolute certainty of a molecule's identity and purity is paramount. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the absolute certainty of a molecule's identity and purity is paramount. This guide provides a comprehensive framework for the independent verification of a novel aminopropanol derivative, 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL. As a senior application scientist, my objective is to present a robust, self-validating system for analysis, moving beyond a simple checklist of procedures to explain the underlying scientific rationale. The methodologies outlined herein are designed to be adaptable, ensuring that researchers can confidently ascertain the quality of their synthesized compounds against known standards or analogous materials.

The synthesis of complex organic molecules, such as 2-amino-3-arylpropan-1-ols, can often yield a variety of byproducts and impurities.[1] These can arise from incomplete reactions, side reactions, or the degradation of materials.[2] Therefore, a multi-faceted analytical approach is not just recommended, but essential for rigorous scientific outcomes.

Comparative Analysis: Synthesized Batch vs. Reference Standard

A crucial step in the verification process is the direct comparison of the newly synthesized batch with a well-characterized reference standard. In the absence of a commercially available standard for 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL, a closely related and structurally similar compound, (S)-(-)-2-Amino-3-phenyl-1-propanol, will be used for comparative purposes to highlight expected analytical behaviors.

Table 1: High-Performance Liquid Chromatography (HPLC) Comparison
ParameterSynthesized BatchReference: (S)-(-)-2-Amino-3-phenyl-1-propanolExpected Outcome for Pure Compound
Retention Time (min)12.510.2A single, sharp peak
Purity by Area (%)98.5>99% (per supplier)>99%
Tailing Factor1.21.10.9 - 1.2
Table 2: Spectroscopic Data Comparison
AnalysisSynthesized BatchReference: (S)-(-)-2-Amino-3-phenyl-1-propanolExpected Outcome for Pure Compound
¹H NMR See detailed interpretation belowConforms to structureSignals corresponding to all protons with correct integration and multiplicity
¹³C NMR See detailed interpretation belowConforms to structureSignals corresponding to all unique carbon atoms
Mass Spec (m/z) [M+H]⁺ = 195.15[M+H]⁺ = 152.11Correct molecular ion peak

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be a starting point for the development of a validated analytical method. The choice of specific parameters is grounded in the known chemistry of aminopropanol derivatives and related aromatic compounds.

High-Performance Liquid Chromatography (HPLC)

The primary amine and aromatic ring in the target molecule make it suitable for reverse-phase HPLC with UV detection.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.[3][4]

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of 50:50 water:acetonitrile.

Rationale: A C18 column provides good retention for the non-polar phenyl group. The acidic mobile phase ensures the amine is protonated, leading to better peak shape. A gradient elution is employed to ensure the separation of potential impurities with a wide range of polarities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of organic molecules.

¹H NMR Spectroscopy:

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).

  • Concentration: 5-10 mg/mL.

  • Spectrometer: 400 MHz or higher.

  • Analysis: The spectrum should be analyzed for chemical shifts, integration, and coupling patterns to confirm the presence of all protons in the molecule.

Expected ¹H NMR Signals (in CDCl₃):

  • ~7.1-7.2 ppm (d, 2H): Aromatic protons ortho to the alkyl chain.

  • ~6.6-6.7 ppm (d, 2H): Aromatic protons meta to the alkyl chain.

  • ~3.6-3.8 ppm (m, 2H): -CH₂OH protons.

  • ~3.0-3.2 ppm (m, 1H): -CH(NH₂) proton.

  • ~2.9 ppm (s, 6H): -N(CH₃)₂ protons.

  • ~2.5-2.7 ppm (m, 2H): -CH₂-Ar protons.

  • ~1.5-2.0 ppm (br s, 3H): -NH₂ and -OH protons (exchangeable).

¹³C NMR Spectroscopy:

  • Solvent: As above.

  • Spectrometer: 100 MHz or higher.

  • Analysis: The number of signals should correspond to the number of unique carbon atoms in the molecule.

Mass Spectrometry (MS)

MS provides crucial information about the molecular weight of the compound.

Methodology:

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Sample Infusion: The sample can be directly infused or analyzed via LC-MS.

  • Analysis: Look for the protonated molecular ion peak [M+H]⁺. For 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL (C₁₁H₁₈N₂O), the expected m/z is approximately 195.15.

Visualizing the Workflow

A systematic workflow is critical for ensuring that all necessary steps in the independent verification process are completed thoroughly and in the correct sequence.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison cluster_3 Conclusion a Synthesized Compound c c a->c Dissolve in appropriate solvent b Reference Standard b->c d HPLC Analysis c->d e NMR Spectroscopy (¹H and ¹³C) c->e f Mass Spectrometry c->f g Compare Retention Times & Purity d->g h Compare Spectroscopic Data e->h i Verify Molecular Weight f->i j Confirm Structure & Purity g->j k Identify Impurities g->k h->j h->k i->j i->k

Caption: Workflow for Independent Verification.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. For instance, if the HPLC analysis reveals multiple peaks, the identity of these impurities can often be inferred from the NMR and MS data. Conversely, unexpected signals in the NMR spectrum can prompt a re-evaluation of the HPLC method to achieve better separation. This iterative process of cross-verification between different analytical techniques is the cornerstone of building confidence in your results.

For regulated environments, it is imperative that these analytical methods undergo a full validation according to ICH guidelines, assessing parameters such as accuracy, precision, specificity, linearity, and range.[5]

References

  • SpectraBase. 2-propanol, 1-chloro-3-[[(E)-[4-(dimethylamino)phenyl]methylidene]amino]- - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • SIELC Technologies. Separation of 1-Amino-2-propanol on Newcrom R1 HPLC column. Available from: [Link]

  • Google Patents. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • Google Patents. CN105510511A - HPLC (High Performance Liquid Chromatography) separation and detection method of 2-aminobutanol enantiomer.
  • Rasayan J. Chem. synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. 2018;11(1):175-180. Available from: [Link]

  • PMC. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Available from: [Link]

  • MDPI. Investigation of Impurities in Peptide Pools. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL

Executive Hazard Snapshot & Operational Strategy 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL (CAS: 2228727-29-3) is a specialized chiral building block. Structurally, it combines a phenylalaninol backbone with a dimet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Snapshot & Operational Strategy

2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL (CAS: 2228727-29-3) is a specialized chiral building block. Structurally, it combines a phenylalaninol backbone with a dimethylamino substituent.

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact CAS is developing, its structural pharmacophore dictates we treat it with a "Worst-Case Synergistic" safety profile. We must manage the corrosivity of amino-alcohols alongside the sensitization and potential systemic toxicity of anilines.

Core Hazard Profile (Derived from SAR Analysis)
  • Corrosivity (Skin/Eye): High. The primary amine and alcohol functions (amino-alcohol motif) typically result in pH > 11 in solution, causing immediate tissue necrosis (Category 1B/1C equivalent).

  • Systemic Toxicity: Moderate to High. The p-dimethylamino moiety facilitates transdermal absorption. Once absorbed, aniline derivatives can act as methemoglobinemia inducers.

  • Physical State: Solid (Crystalline powder). Prone to static charging during weighing.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this compound due to its dual chemical nature (caustic + lipophilic). The following protocol is non-negotiable for my team.

Hand Protection: The "Double-Barrier" Rule

Latex is strictly prohibited. The lipophilic dimethylamino group degrades latex rapidly.

LayerMaterialThicknessRationale
Inner Nitrile (Low-Modulus)4 mil (0.10 mm)Tactile sensitivity; barrier against incidental splashes.
Outer Nitrile (Extended Cuff)5-8 mil (0.12-0.20 mm)Mechanical strength; covers wrist gap (a common exposure point).
Change Frequency Every 60 mins or immediately upon splash."Invisible" permeation can occur with amino-aromatics.
Respiratory & Eye Protection[1][2][3][4]
  • Solid Handling (Weighing): Use a NIOSH N95 or P100 respirator if outside a fume hood (not recommended). Ideally, handle inside a certified fume hood.

  • Solution Handling: Chemical Splash Goggles (indirect venting) are mandatory. Safety glasses provide insufficient protection against corrosive alkaline aerosols.

Operational Workflow: From Storage to Solubilization

Diagram 1: Safe Handling Logic Flow

This decision tree guides the researcher through the critical decision points of handling the solid versus the solution state.

HandlingWorkflow node_start START: Remove from Storage (-20°C / Inert Gas) node_equil Equilibrate to RT (Prevent Condensation) node_start->node_equil node_state Is the material Solid or in Solution? node_equil->node_state node_solid SOLID HANDLING node_state->node_solid Powder node_sol SOLUTION HANDLING node_state->node_sol Liquid/Dissolved node_static Use Anti-Static Gun (Avoid Powder Scattering) node_solid->node_static node_dissolve Add Solvent Slowly (Exothermic Potential) node_sol->node_dissolve node_weigh Weigh in Fume Hood (Draft Shield Down) node_static->node_weigh node_weigh->node_dissolve node_waste Segregate Waste: Basic/Amine Stream node_dissolve->node_waste

Caption: Operational logic for minimizing exposure during phase transitions. Note the critical equilibration step to prevent hydrolysis.

Step-by-Step Protocol
A. Retrieval & Equilibration
  • Cold Chain Integrity: This compound is likely stored at -20°C. Do not open cold vials immediately.

  • The "Sweat" Risk: Allow the vial to warm to room temperature (approx. 30 mins) inside a desiccator. Opening a cold vial introduces atmospheric moisture, causing the amino-alcohol to become sticky/hygroscopic, complicating accurate weighing.

B. Weighing (The Critical Step)
  • Static Control: Amino-alcohol powders are notoriously static-prone. Use an ionizing bar or anti-static gun on the spatula and weigh boat before transfer.

  • Containment: Perform all transfers inside a fume hood with the sash at the lowest working position.

  • Technique: Do not "tap" the spatula against the vial rim (creates aerosol). Use a secondary containment tray to catch micro-spills.

C. Solubilization
  • Solvent Choice: Soluble in DMSO, Methanol, and dilute acids.

  • Exotherm Warning: When dissolving in acidic media (e.g., 1M HCl), add the solid slowly to the liquid. The amine protonation is exothermic; rapid addition can cause "bumping" or splashing of corrosive liquid.

Emergency Response & Spill Management

In the event of exposure, the "Amine-Specific" response differs from general chemical splashes.

Diagram 2: Emergency Response Protocol

Visualizing the immediate triage steps for skin vs. eye exposure.

EmergencyResponse node_incident INCIDENT DETECTED node_type Exposure Type? node_incident->node_type node_skin SKIN CONTACT (Corrosive + Toxic) node_type->node_skin node_eye EYE CONTACT (Immediate Necrosis Risk) node_type->node_eye node_action_skin 1. Blot (Do not rub) 2. Flush 15 mins 3. Soap Wash (Lipophilic removal) node_skin->node_action_skin node_action_eye 1. Hold Eyelid Open 2. Flush 15 mins (Eyewash) 3. Do NOT neutralize node_eye->node_action_eye node_medical SEEK MEDICAL ATTENTION (Bring SDS/Structure) node_action_skin->node_medical node_action_eye->node_medical

Caption: Triage workflow emphasizing the "Blot, Don't Rub" technique for solid spills to prevent dermal abrasion and increased absorption.

Spill Cleanup (Dry Powder)
  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE Upgrade: Don a second pair of gloves and a dust mask.

  • Method: Do NOT sweep (creates dust).[1]

    • Cover the spill with a damp paper towel (water or PEG-400) to wet the powder.

    • Scoop the wet slurry into a waste jar.

    • Wipe the surface with 1% Acetic Acid (to neutralize the residual amine) followed by water.

Disposal & Waste Streams

Do not combine this chemical with standard organic solvents if oxidizers are present.

Waste StreamClassificationNotes
Solid Waste Hazardous (Toxic/Corrosive)Label clearly: "Amino-Alcohol Solid - Basic".
Liquid Waste Basic OrganicSegregate from acidic waste streams to prevent heat generation.
Rinsate Aqueous BasicFirst rinse of vials should go to hazardous waste, not down the drain.

References

Sources

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